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  • Product: 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione
  • CAS: 90197-34-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione: Synthesis, Characterization, and Potential Applications

Introduction to the Imidazolidine-2,4-dione Scaffold The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone in medicinal chemistry.[1] This five-membered heterocyclic core is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone in medicinal chemistry.[1] This five-membered heterocyclic core is a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] The versatility of the hydantoin scaffold stems from its synthetic accessibility and the ability to introduce diverse substituents at various positions, thereby modulating its pharmacological profile.

Clinically significant drugs based on the hydantoin scaffold include the anticonvulsant Phenytoin, the anti-arrhythmic agent Azimilide, and the antifungal drug Nilutamide. The broad spectrum of activities exhibited by hydantoin derivatives encompasses anticonvulsant, anti-cancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is a specific derivative featuring a cyclopropyl and an ethyl group at the C5 position. These substitutions are anticipated to influence the molecule's lipophilicity, steric profile, and ultimately its biological activity.

Physicochemical Properties

The exact physicochemical properties of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione have not been empirically determined in published literature. However, based on the known properties of structurally related compounds such as 5,5-dicyclopropylimidazolidine-2,4-dione and 5-ethyl-5-methyl-2,4-imidazolidinedione, we can estimate its key characteristics.[4][5][6]

PropertyEstimated Value
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Likely a white to off-white crystalline solid
Melting Point Estimated to be in the range of 150-200 °C
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO.
InChI Key (Predicted)

Synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione

The most versatile and widely employed method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1][7][8] This one-pot, multicomponent reaction provides a direct and efficient route to the desired product from a ketone precursor.

Proposed Synthetic Pathway: The Bucherer-Bergs Reaction

The synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione would proceed from the corresponding ketone, 1-cyclopropylethan-1-one. The reaction involves the treatment of the ketone with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate.

Bucherer_Bergs_Reaction ketone Cyclopropyl ethyl ketone reagents + KCN, (NH₄)₂CO₃ ketone->reagents intermediate [Aminonitrile & Hydantoic acid intermediates] reagents->intermediate Heat, Pressure Aqueous Ethanol product 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione intermediate->product

Caption: Proposed Bucherer-Bergs synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.

Detailed Experimental Protocol

Materials:

  • Cyclopropyl ethyl ketone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a high-pressure reaction vessel, combine cyclopropyl ethyl ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

  • Add a mixture of ethanol and water (typically 1:1 v/v) to dissolve the reactants.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.

Causality behind Experimental Choices:

  • Excess Reagents: The use of excess potassium cyanide and ammonium carbonate drives the equilibrium towards the formation of the hydantoin product.

  • Solvent System: The ethanol/water mixture is crucial for dissolving both the organic ketone and the inorganic salts.

  • Temperature and Pressure: Elevated temperature and pressure accelerate the reaction rate.

  • Acidification: The hydantoin product is typically insoluble in acidic aqueous solutions, allowing for its precipitation and isolation.

Analytical Characterization

To confirm the identity and purity of the synthesized 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, a combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow synthesis Synthesized Product purification Purification (Recrystallization) synthesis->purification structural_confirmation Structural Confirmation purification->structural_confirmation purity_assessment Purity Assessment purification->purity_assessment nmr ¹H and ¹³C NMR structural_confirmation->nmr ir FT-IR Spectroscopy structural_confirmation->ir ms Mass Spectrometry structural_confirmation->ms hplc HPLC purity_assessment->hplc

Caption: Analytical workflow for the characterization of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclopropyl protons (multiplets in the upfield region), and the two N-H protons of the hydantoin ring (broad singlets).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons of the hydantoin ring (typically in the range of 155-180 ppm), the quaternary C5 carbon, and the carbons of the ethyl and cyclopropyl substituents.[9]

  • FT-IR: The infrared spectrum will likely exhibit strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the two carbonyl groups (around 1700-1780 cm⁻¹).[10]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.19 m/z).

Potential Biological and Pharmacological Significance

The biological activity of 5,5-disubstituted hydantoins is highly dependent on the nature of the substituents at the C5 position.[1] The presence of a cyclopropyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability and binding affinity to biological targets.

Potential_Activities core 5-Cyclopropyl-5-ethyl- imidazolidine-2,4-dione anticonvulsant Anticonvulsant Activity core->anticonvulsant Modulation of ion channels antimicrobial Antimicrobial Activity core->antimicrobial Enzyme inhibition antiviral Antiviral Activity core->antiviral Inhibition of viral replication anticancer Anticancer Activity core->anticancer Various mechanisms

Caption: Potential pharmacological activities of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.

Based on the activities of related hydantoins, 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione could be investigated for the following therapeutic areas:

  • Anticonvulsant Activity: Many 5,5-disubstituted hydantoins, with phenytoin being the most prominent example, exhibit potent anticonvulsant effects.[1] The ethyl and cyclopropyl groups may confer a desirable lipophilicity for brain penetration.

  • Antimicrobial and Antifungal Activity: Various hydantoin derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[11]

  • Antiviral Activity: Imidazolidinones and imidazolidine-2,4-diones have been reported to possess activity against several viruses, including HIV and hepatitis C virus.[12]

  • Anticancer Activity: The hydantoin scaffold is present in some anti-cancer agents, and novel derivatives are continually being explored for their potential as anti-proliferative compounds.

Safety and Handling

As there is no specific safety data sheet for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, general precautions for handling fine chemicals and related hydantoin derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[13]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[13]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

References

  • G. Muhubhupathi, M. Selvakumar, K. Mohanapriya, T. Brindha, B. Brindha Sri, Y. Mahalakshmi, P. Gayathri. Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. 2025; 18(1):41-1.
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. (URL: [Link])

  • Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. (URL: [Link])

  • Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed. (URL: [Link])

  • Antischistosomal activity of imidazolidine-2,4-dione derivatives | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: [Link])

  • 5-(2-Chlorophenyl)imidazolidine-2,4-dione | C9H7ClN2O2 | CID 290731 - PubChem. (URL: [Link])

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. (URL: [Link])

  • Hydantoin – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (URL: [Link])

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (URL: [Link])

  • Chemical Properties of 2,4-Imidazolidinedione, 5-ethyl-5-methyl- (CAS 5394-36-5). (URL: [Link])

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (URL: [Link])

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (URL: [Link])

  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (URL: [Link])

  • Biologically active natural imidazolidin-2,4-dione. - ResearchGate. (URL: [Link])

Sources

Exploratory

Whitepaper: 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione — Synthesis, Profiling, and Mechanistic Framework

Executive Summary The hydantoin (imidazolidine-2,4-dione) scaffold is a historically validated pharmacophore known for its profound applications in neuropharmacology, oncology, and agrochemistry[1]. 5,5-Disubstituted hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a historically validated pharmacophore known for its profound applications in neuropharmacology, oncology, and agrochemistry[1]. 5,5-Disubstituted hydantoins, in particular, exhibit unique conformational rigidity and reduced metabolic liability compared to mono-substituted analogs. This whitepaper serves as an in-depth technical guide focused on 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CAS: 90197-34-5), detailing its physicochemical properties, synthetic methodologies, and mechanistic viability. It is designed to equip medicinal chemists and drug development scientists with actionable, self-validating workflows for synthesizing and utilizing this specific heterocyclic building block[2].

Structural Biology & Physicochemical Profiling

The strategic incorporation of both a cyclopropyl and an ethyl group at the C5 position of the hydantoin ring dictates the molecular topology of the compound. The cyclopropyl ring contributes significant steric bulk while minimizing the lipophilic penalty (lower logP increase compared to a propyl group), and the ethyl group provides rotational flexibility for induced-fit target binding.

Quantitative Data Summary

Below is a structured summarization of the compound's core physicochemical properties to inform downstream ADME (Absorption, Distribution, Metabolism, and Excretion) modeling:

PropertyValueMolecular Significance
Chemical Name 5-Cyclopropyl-5-ethylimidazolidine-2,4-dioneStandard IUPAC designation.
CAS Number 90197-34-5Registration identifier[2].
Molecular Formula C₈H₁₂N₂O₂Determines exact mass for high-resolution MS.
Molecular Weight 168.19 g/mol Optimal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 2 (N1-H, N3-H)Essential for anchoring in receptor binding pockets.
Hydrogen Bond Acceptors 2 (C2=O, C4=O)Facilitates dipole interactions with target proteins.
Topological Polar Surface Area 58.2 ŲStrongly predicts excellent blood-brain barrier (BBB) penetration.

Synthetic Methodology: The Bucherer-Bergs Workflow

The synthesis of 5,5-disubstituted hydantoins is classically achieved via the Bucherer-Bergs multicomponent reaction[1]. This approach is favored over the Strecker-based readler synthesis due to higher yields, excellent atom economy, and the robust crystalline nature of the resultant hydantoins[3].

Mechanistic Flow

BuchererBergs A 1-Cyclopropylpropan-1-one + KCN + (NH4)2CO3 B Cyanohydrin Intermediate (Nucleophilic Cyanide Addition) A->B C Aminonitrile Formation (NH3 Attack, SN2) B->C D Cyano-Carbamic Acid (CO2 Insertion) C->D E 5-Imino-oxazolidin-2-one (Intramolecular Cyclization) D->E F 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (Isocyanate Rearrangement) E->F

Bucherer-Bergs synthesis pathway for 5-cyclopropyl-5-ethylimidazolidine-2,4-dione.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, this protocol is designed as a self-validating system with embedded In-Process Controls (IPCs) and causality explanations for critical steps.

Step 1: Reagent Preparation & Stoichiometry

  • Action: To a heavy-walled pressure vessel, charge 1-cyclopropylpropan-1-one (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq)[4].

  • Causality: Ammonium carbonate is strictly used in a 3-fold excess. It acts not only as the requisite ammonia and CO₂ donor but functionally buffers the system. It mitigates the extreme alkalinity of the KCN solution, suppressing unwanted aldol condensation of the starting ketone.

Step 2: Solvent Equilibration

  • Action: Add a 50% aqueous ethanol solution to reach a substrate concentration of 0.5 M[5].

  • Causality: The co-solvent system is critical. The ethanol fraction solubilizes the lipophilic 1-cyclopropylpropan-1-one, while the water fraction is mandatory to maintain the inorganic salts in solution and stabilize the highly polar cyano-carbamic acid intermediate.

Step 3: Thermal Activation

  • Action: Seal the vessel and heat at 65 °C with aggressive stirring for 16 hours.

  • IPC Check: At t = 8h, extract a 50 µL aliquot. Neutralize and run LC-MS. The disappearance of the starting material mass and the appearance of the 5-imino-oxazolidin-2-one intermediate mass validates appropriate reaction trajectory.

  • Causality: A sealed vessel prevents the outgassing of volatile NH₃ and CO₂ at elevated temperatures. Loss of these gases arrests the reaction at the aminonitrile stage, severely depressing yields[1].

Step 4: Quenching and Precipitation

  • Action: Cool the vessel to 0 °C in an ice bath. Carefully acidify the mixture to pH 5.0 using 1M HCl (Caution: Perform strictly within a fume hood to vent evolved HCN gas).

  • Causality: Acidification neutralizes residual KCN and protonates the hydantoin ring. 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione has low solubility in cold, slightly acidic water, initiating rapid precipitation[1].

Step 5: Analytical Validation Isolate the solid via vacuum filtration and recrystallize from hot aqueous ethanol. Confirm molecular integrity via ¹H-NMR (DMSO-d6):

  • ~10.5 ppm (s, 1H): Confirms the N3-H imide proton[3].

  • ~8.0 ppm (s, 1H): Confirms the N1-H amide proton[3].

  • 0.3-1.6 ppm: Integrates accurately for the intact ethyl (5H) and cyclopropyl (5H) moieties.

Pharmacological Relevance: Voltage-Gated Sodium Channel Modulation

Because 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione belongs to the classic hydantoin class (which includes antiepileptics like Phenytoin and Mephenytoin), its primary mechanistic value in early-stage discovery is as a modulator of Voltage-Gated Sodium Channels (VGSCs)[1].

The specific geometry imparted by the cyclopropyl and ethyl groups allows the molecule to dock within the inner pore of the sodium channel during its inactive phase. The robust hydrogen-bonding network created by the C2/C4 carbonyls and the N1/N3 amines locks the channel into a prolonged inactivated state, severely dampening pathological high-frequency neuronal firing without impairing normal basal action potentials.

Pharmacology A 5,5-Disubstituted Hydantoin (Active) B Voltage-Gated Sodium Channel (VGSC) Inner Pore A->B C Stabilization of Inactivated State B->C D Suppression of High-Frequency Firing C->D E Anticonvulsant / Neuromodulatory Output D->E

Neuromodulatory mechanism of hydantoin derivatives via VGSC stabilization.

Conclusion & Future Outlook

The 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione building block represents a highly modular, architecturally precise scaffold. By adhering to the refined Bucherer-Bergs workflow, chemists can reliably synthesize this compound at scale. Moving forward, substituting the N1 or N3 positions via selective alkylation provides vast combinatorial potential for discovering next-generation CNS therapeutics and robust agrochemical agents[3].

References

1. 2. 3.

Sources

Foundational

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione IUPAC name and CAS number

Title: Privileged Heterocyclic Scaffolds: A Comprehensive Technical Guide on 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CAS 90197-34-5) Executive Summary Within the landscape of medicinal chemistry and neurological dr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Privileged Heterocyclic Scaffolds: A Comprehensive Technical Guide on 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CAS 90197-34-5)

Executive Summary

Within the landscape of medicinal chemistry and neurological drug discovery, 5,5-disubstituted hydantoins (imidazolidine-2,4-diones) represent a highly privileged structural motif. While classical anticonvulsants like phenytoin rely on bulky gem-diphenyl substitutions to interact with neuronal targets, modern structure-activity relationship (SAR) studies explore diverse aliphatic and cycloaliphatic variations to modulate lipophilicity, receptor affinity, and pharmacokinetic profiles. 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CAS 90197-34-5) is a structurally unique building block characterized by a rigid, quasi-


 cyclopropyl ring alongside a flexible ethyl chain at the C5 quaternary center. This guide outlines the structural profiling, optimized Bucherer-Bergs synthesis methodology, and self-validating analytical controls required to utilize this compound in advanced drug development programs.

Physicochemical & Structural Datamatrix

Before deploying a building block into library synthesis or bioassay validation, its fundamental physicochemical descriptors must be quantified. The cyclopropyl group introduces significant ring strain and unique orbital hybridization (resembling


 character) compared to standard alkyl chains, which influences the molecule's spatial geometry and aqueous solubility.
ParameterQuantitative Value / Descriptor
IUPAC Name 5-cyclopropyl-5-ethylimidazolidine-2,4-dione
CAS Registry Number 90197-34-5 [1]
Molecular Formula

Molecular Weight 168.19 g/mol
Topological Polar Surface Area (TPSA) 46.1 Ų
Hydrogen Bond Donors (HBD) 2 (N1-H, N3-H)
Hydrogen Bond Acceptors (HBA) 2 (C2=O, C4=O)
SMILES String CCC1(C2CC2)NC(=O)NC1=O

Synthesis Methodology: The Bucherer-Bergs Reaction

The construction of the sterically hindered C5 quaternary center in 5-cyclopropyl-5-ethylimidazolidine-2,4-dione is best achieved via the Bucherer-Bergs multicomponent reaction [2].

Causality in Experimental Design

The methodology uses cyclopropyl ethyl ketone as the starting electrophile, reacted with potassium cyanide (KCN) and ammonium carbonate


. The choice of an ethanol/water (1:1) co-solvent system is highly intentional: the non-polar ketone requires an organic fraction (ethanol) for solvation, while the inorganic salts require an aqueous medium to dissociate into nucleophilic cyanide (

), ammonia (

), and carbon dioxide (

) [2][4]. The

acts as a self-regulating buffer (maintaining the reaction pH between 8.0 and 9.0). If the system becomes excessively acidic, highly toxic and volatile HCN gas is formed, poisoning the reaction kinetics; if too basic, the intermediate cyanohydrin rapidly reverts to the starting ketone.

BuchererBergs N1 Cyclopropyl Ethyl Ketone N2 Cyanohydrin Intermediate (+ HCN) N1->N2 N3 Aminonitrile (+ NH3) N2->N3 N4 Cyano-carbamic Acid (+ CO2) N3->N4 N5 5-Imino-oxazolidin-2-one (Intramolecular Cyclization) N4->N5 N6 5-Cyclopropyl-5-ethylhydantoin (Rearrangement) N5->N6

Mechanistic sequence of the Bucherer-Bergs reaction for 5-cyclopropyl-5-ethylhydantoin synthesis.

Step-by-Step Laboratory Protocol
  • Reagent Solvation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 10 mmol of cyclopropyl ethyl ketone dissolved in 25 mL of absolute ethanol.

  • Salt Addition: In a separate beaker, dissolve 20 mmol of KCN and 40 mmol of

    
     in 25 mL of deionized water. Safety Note: KCN is highly toxic; conduct all procedures strictly within a properly ventilated fume hood.
    
  • Biphasic Condensation: Slowly transfer the aqueous salt solution into the organic ketone phase.

  • Thermal Activation: Heat the mixture to a gentle reflux (65–70 °C) under a nitrogen atmosphere. Maintain heat for 16–24 hours. The thermal input provides the necessary activation energy to drive the cyclization of the cyano-carbamic acid intermediate.

  • Reaction Quench & Acidification (Self-Validating Checkpoint): Cool the flask to 0 °C in an ice bath. Cautiously add 6M HCl dropwise until the pH reaches ~2.0. Causality: The addition of acid serves a dual purpose. It destroys unreacted cyanide (venting as HCN gas into the scrubber) and protonates the hydantoin ring. Because the uncharged hydantoin is highly lipophilic compared to the by-product salts, it selectively precipitates as a white solid out of the aqueous matrix.

  • Isolation: Isolate the crude precipitate via vacuum filtration and wash thoroughly with cold water to remove residual inorganic chlorides.

Analytical Validation & Quality Control Workflow

Quality control must function as a self-validating loop where instrumental data dictates subsequent processing actions. A standalone synthesis protocol is insufficient in drug development unless paired with stringent structural elucidation [4].

QC_Validation S1 Crude Material S2 LC-MS Purity Threshold >98% S1->S2 Aliquot S3 NMR Elucidation 1H & 13C Spectra S2->S3 Pass S4 Recrystallization (EtOH/H2O) S2->S4 Fail S5 Final Lot Release S3->S5 Validated S4->S2 Reprocess

Self-validating QC workflow ensuring >98% purity of synthesized hydantoin derivatives.

Feedback Mechanisms in QC:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An initial aliquot is tested to detect the protonated molecular ion

    
     m/z. If chromatographic purity falls below the 98% threshold, the protocol mandates an immediate feedback loop: the batch is routed to recrystallization (typically in hot ethanol/water) rather than progressing to advanced structural tests.
    
  • Nuclear Magnetic Resonance (NMR): Once purity is achieved, 13C NMR acts as the definitive topological validator. The C5 quaternary center in 5-cyclopropyl-5-ethylimidazolidine-2,4-dione must appear as a highly deshielded singlet devoid of proton coupling, definitively distinguishing the target from mono-substituted synthesis failures.

Pharmacological Utility & Structure-Activity Relationships (SAR)

In the realm of CNS therapeutics, hydantoins are canonical ligands for the neuronal voltage-gated sodium channel (NVSC), functioning to prolong the channel's bioelectrically inactive state and prevent high-frequency repetitive firing during epileptic seizures [3].

Historically, large aromatic groups (such as the phenyl rings in Phenytoin) were deemed necessary to fit into the hydrophobic binding pocket of the NVSC. However, recent QSAR (Quantitative Structure-Activity Relationship) modeling reveals that tailored aliphatic geometry can also effectively lock the channel complex [3]. By substituting a planar aromatic ring with a cyclopropyl group, drug designers exploit two distinct phenomena:

  • The "Quasi-Pi" Effect: Due to substantial ring strain, the C-C bonds in the cyclopropyl ring possess bent, overlapping orbitals that mimic the

    
    -electron clouds of double bonds, providing weak but meaningful electronic interactions with binding pocket residues.
    
  • Metabolic Stability: Unlike straight-chain alkyl derivatives, which are subject to rapid

    
    -oxidation by Cytochrome P450 enzymes in the liver, the cyclopropyl ring acts as a steric shield, significantly dampening oxidative degradation and thereby increasing the biological half-life of the molecule.
    

This makes 5-cyclopropyl-5-ethylimidazolidine-2,4-dione an optimal fragment for developing next-generation antiepileptic derivatives where maintaining a specific lipophilic volume without triggering rapid metabolic clearance is the primary design directive.

References

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Retrieved from[Link]

  • Breneman, C. M., et al. (2003). Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Journal of Chemical Information and Computer Sciences. Retrieved from[Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, Organic Chemistry Portal. Retrieved from[Link]

Exploratory

The Imidazolidine-2,4-dione Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Design

Introduction: The Versatility of the Hydantoin Core The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, stands as a cornerstone in medicinal chemistry. This five-membered heterocyclic scaffold is no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Hydantoin Core

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, stands as a cornerstone in medicinal chemistry. This five-membered heterocyclic scaffold is not merely a synthetic curiosity but a privileged structure, forming the core of numerous approved drugs and a multitude of investigational agents across a wide spectrum of therapeutic areas.[1][2] Its prevalence in biologically active compounds stems from its unique combination of features: a rigid backbone that allows for precise positioning of substituents, and the presence of hydrogen bond donors and acceptors that facilitate interactions with biological targets.[2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of imidazolidine-2,4-dione derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics. We will delve into the nuances of how subtle structural modifications to this versatile core can profoundly impact biological activity, with a focus on anticonvulsant, anticancer, antimicrobial, and antidiabetic applications.

Core Synthetic Strategies: Building the Imidazolidine-2,4-dione Framework

The accessibility of the imidazolidine-2,4-dione core through various synthetic routes has significantly contributed to its widespread use in drug discovery. A fundamental and widely employed method is the Bucherer-Bergs reaction , a one-pot multicomponent reaction that efficiently constructs the hydantoin ring from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[1] This reaction is particularly valuable for generating 5,5-disubstituted hydantoins.

Another classical approach is the Urech hydantoin synthesis , which involves the reaction of an amino acid with potassium cyanate.[1] This method is instrumental in producing hydantoins with a substituent at the C-5 position corresponding to the side chain of the starting amino acid. More contemporary methods have also been developed, such as the Tf2O-mediated dual activation of Boc-protected dipeptidyl compounds, which allows for the synthesis of highly substituted chiral hydantoins under mild conditions.[3]

Representative Synthetic Protocol: Bucherer-Bergs Reaction

The following protocol outlines a general procedure for the synthesis of 5,5-disubstituted imidazolidine-2,4-diones, a common starting point for further derivatization.

Objective: To synthesize a 5,5-disubstituted imidazolidine-2,4-dione from a corresponding ketone.

Materials:

  • Ketone (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ketone in ethanol.

  • Add an aqueous solution of potassium cyanide and ammonium carbonate to the ethanolic solution of the ketone.

  • Heat the reaction mixture to 50-60 °C and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Causality of Experimental Choices: The use of an excess of potassium cyanide and ammonium carbonate drives the reaction towards completion. The initial heating facilitates the formation of the intermediate aminonitrile, which then cyclizes to form the hydantoin ring. Acidification in the final step is crucial for the precipitation of the product, as the hydantoin ring is acidic and exists as a salt in the basic reaction mixture.

Structure-Activity Relationship (SAR) Studies of Imidazolidine-2,4-dione Derivatives

The biological activity of imidazolidine-2,4-dione derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. The key positions for modification are the nitrogen atoms at N-1 and N-3, and the carbon atom at C-5.

Anticonvulsant Activity: A Historical and Ongoing Success

The imidazolidine-2,4-dione scaffold is perhaps most famously associated with its anticonvulsant properties, with phenytoin being a landmark drug for the treatment of epilepsy.[2] SAR studies in this area have revealed several key principles:

  • Substitution at C-5: The presence of at least one aryl group at the C-5 position is often critical for anticonvulsant activity. For instance, 5,5-diphenylhydantoin (phenytoin) is a potent anticonvulsant.[2] The introduction of a second substituent at C-5, such as an alkyl group, can modulate the activity and toxicity profile. For example, 5-isopropyl-5-phenylimidazolidine-2,4-dione derivatives have shown broad-spectrum anticonvulsant activity.[4][5]

  • Substitution at N-3: Modification at the N-3 position with a morpholinomethyl group has been shown to enhance anticonvulsant efficacy in some cases.[4][5]

  • Spiro-fused systems: Spirohydantoins, where the C-5 position is part of a spirocyclic system, have also been explored as anticonvulsants.[2]

Compound C-5 Substituents N-3 Substituent Anticonvulsant Activity (ED50, mg/kg) Reference
PhenytoinDiphenylHMES: 28.1[5]
Compound 19Isopropyl, PhenylMorpholinomethylMES: 26.3; 6 Hz (32 mA): 11.1[4][5]
Compound 23DiphenylMorpholinomethyl6 Hz (32 mA): Similar to phenytoin[4][5]

MES: Maximal Electroshock Seizure test; 6 Hz: Psychomotor seizure test

Anticancer Activity: Targeting Cell Proliferation

Imidazolidine-2,4-dione derivatives have emerged as a promising class of anticancer agents, with activity reported against various cancer cell lines.[6][7] The SAR in this domain is diverse and often target-specific.

  • Substitution at C-5: The introduction of a benzylidene moiety at the C-5 position is a common strategy. The nature and position of substituents on the phenyl ring of the benzylidene group significantly influence the anticancer potency. For example, a 4-chlorobenzylidene group has been associated with high selectivity for leukemia cell lines.[8]

  • Substitution at N-3: Acetic acid derivatives at the N-3 position have been investigated, with the corresponding amides showing potent anticancer activity.[8] The nature of the amide substituent is critical for activity.

  • Thioxo-derivatives: Replacement of the carbonyl oxygen at C-2 with a sulfur atom to give 2-thioxoimidazolidin-4-ones can also lead to potent anticancer compounds.[9][10]

Compound Cell Line IC50/LD50 (µM) Reference
Derivative 1 (Compound 24)MCF-74.92[7]
Derivative 1 (Compound 24)HCT-11612.83[7]
Derivative 2 (Compound 13)MCF-79.58[7]
Derivative 3 (Compound 3e)MCF-720.4 (LD50)[7]
Compound IcLeukemia CCRF-CEMlogGI50 = -6.06[8]

IC50: Half-maximal inhibitory concentration; LD50: Lethal dose, 50%; GI50: 50% growth inhibition

This protocol describes a standard method for evaluating the in vitro cytotoxic activity of imidazolidine-2,4-dione derivatives against cancer cell lines.[7]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the existing medium with the medium containing different concentrations of the test compound. Include control wells with medium and DMSO.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Self-Validation: The inclusion of a known standard anticancer drug (e.g., doxorubicin) allows for the validation of the assay's sensitivity and reproducibility.

Antimicrobial Activity: Combating Pathogens

The imidazolidine-2,4-dione scaffold has been explored for its potential to yield novel antimicrobial agents.[1][11]

  • 5,5-Disubstituted Derivatives: The nature of the substituents at the C-5 position plays a crucial role. For instance, 5-alkenyl hydantoin derivatives have shown moderate antibacterial activity.[11]

  • Fused Bicyclic and Tricyclic Hydantoins: These derivatives, particularly those obtained through organoselenium-induced intramolecular cyclization, have exhibited significant inhibitory activity.[1]

  • N-3 Substituted Derivatives: The introduction of a phenylallylideneamino group at the N-3 position has led to compounds with potent activity against various bacterial strains.[12]

Compound Class Key Structural Feature Observed Activity Reference
5-Alkenyl hydantoinsAlkenyl group at C-5Moderate antibacterial activity[11]
Fused bicyclic hydantoinsPhenylseleno groupHighest inhibitory activity in a series[1]
N-3 substituted derivativesPhenylallylideneamino at N-3High activity against P. aeruginosa[12]
Antidiabetic Activity and Aldose Reductase Inhibition

Imidazolidine-2,4-diones have been investigated as potential antidiabetic agents, acting as bioisosteres of the thiazolidinedione class of drugs.[13] Furthermore, they have shown promise as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[14][15]

  • Bioisosteric Replacement: Replacing the sulfur atom in the thiazolidine-2,4-dione ring with a nitrogen atom to form an imidazolidine-2,4-dione can retain antidiabetic activity while potentially mitigating the side effects associated with thiazolidinediones.[13]

  • Spiro-fused Systems: Spiroimidazolidine-2,4-diones have been synthesized and shown to possess dual activity as both hypoglycemic agents and aldose reductase inhibitors.[14][15]

  • N-3 Arylsulfonyl Derivatives: The introduction of an arylsulfonyl group at the N-3 position of spiroimidazolidine-2,4-diones has been shown to be beneficial for both antidiabetic and aldose reductase inhibitory activities.[14]

Visualizing Structure-Activity Relationships

Diagrams can effectively illustrate the key structural features of imidazolidine-2,4-dione derivatives that are crucial for their biological activities.

SAR_Imidazolidine_2_4_dione cluster_Anticonvulsant Anticonvulsant Activity cluster_Anticancer Anticancer Activity cluster_Antidiabetic Antidiabetic & Aldose Reductase Inhibition Core N1 Imidazolidine-2,4-dione Core N3 C5 Anticonvulsant_N3 N3: Morpholinomethyl group can enhance activity Core:N3->Anticonvulsant_N3 Anticonvulsant_C5 C5: Aryl group(s) are often essential (e.g., Diphenyl) Core:C5->Anticonvulsant_C5 Anticancer_N3 N3: Acetic acid amides can be potent Core:N3->Anticancer_N3 Anticancer_C5 C5: Substituted benzylidene groups are common Core:C5->Anticancer_C5 Antidiabetic_N3 N3: Arylsulfonyl groups can be beneficial Core:N3->Antidiabetic_N3 Antidiabetic_C5 C5: Spirocyclic systems can confer dual activity Core:C5->Antidiabetic_C5

Caption: Key SAR principles for different biological activities.

Conclusion and Future Perspectives

The imidazolidine-2,4-dione scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. The extensive body of research on its derivatives has established clear, albeit diverse, structure-activity relationships across a range of biological targets. For anticonvulsant activity, lipophilic aryl groups at the C-5 position remain a key determinant of efficacy. In the realm of anticancer drug discovery, the focus has been on the strategic placement of substituted benzylidene moieties at C-5 and various functionalities at N-3 to optimize potency and selectivity. As antimicrobial agents, fused heterocyclic systems and specific N-3 substitutions have shown considerable promise. Furthermore, the successful application of imidazolidine-2,4-diones as bioisosteres for thiazolidinediones in the context of antidiabetic agents and as aldose reductase inhibitors highlights the adaptability of this core structure.

Future research in this area will likely focus on several key directions. The exploration of novel and diverse substitution patterns, guided by computational modeling and a deeper understanding of target-ligand interactions, will undoubtedly lead to the discovery of more potent and selective modulators of biological function. The synthesis of libraries of imidazolidine-2,4-dione derivatives for high-throughput screening against a wider array of biological targets could uncover entirely new therapeutic applications for this versatile scaffold. Moreover, the development of derivatives with improved pharmacokinetic and safety profiles will be crucial for translating promising in vitro and in vivo activity into clinically successful drugs. The imidazolidine-2,4-dione core, with its rich history and demonstrated potential, is set to remain a significant player in the ongoing endeavor of drug discovery and development.

References

  • Cheng, X., Sun, S., Zhang, H., Dong, W., Liu, G., Wang, R., & Xu, W. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
  • Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. (2014). Organic Letters.
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar.
  • (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2026). ResearchGate.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN.
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (n.d.). Science Alert.
  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). PubMed.
  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. (2020). PubMed.
  • Synthesis and Biological Activities of New Series of Imidazolidin-2,4-dione Derivatives. (n.d.). ResearchGate.
  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2018). ResearchGate.
  • Benchmarking Anticancer Activity: A Comparative Analysis of Imidazolidine-2,4-dione Derivatives Against Standard Chemotherapeuti. (n.d.). Benchchem.
  • Antischistosomal activity of imidazolidine-2,4-dione derivatives. (2026). Antimicrobial Agents and Chemotherapy.
  • Antimicrobial activity of novel5-benzylidene-3-(3 phenylallylideneamino) imidazolidine-2,4-dionederivatives causing clinical pathogens: Synthesis and moleculardocking studies. (2020). ResearchGate.
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. (2025). PubMed.
  • Dual action spirobicycloimidazolidine-2,4-diones: antidiabetic agents and inhibitors of aldose reductase-an enzyme involved in diabetic complications. (2013). PubMed.
  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). JSciMed Central.
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Request PDF. (2026). ResearchGate.
  • Molecular modelling and synthesis of spiroimidazolidine-2,4-diones with dual activities as hypoglycemic agents and selective inhibitors of aldose reductase. (2018). PubMed.
  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. (2009). PubMed.
  • Biologically active natural imidazolidin-2,4-dione. (n.d.). ResearchGate.
  • (PDF) Synthesis, DFT, and Molecular Docking Studies of Anti-cancer Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives. (2026). ResearchGate.
  • Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. (2016). Moodle@Units.
  • Highly selective aldose reductase inhibitors. 3. Structural diversity of 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acids. (n.d.). PubMed.
  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (n.d.). PMC.
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (n.d.). IMR Press.
  • Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. (2020). PubMed.
  • Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives | Request PDF. (n.d.). ResearchGate.
  • Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. (2023). ResearchGate.
  • Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active. (n.d.). ChemRxiv.

Sources

Foundational

Strategic Evaluation of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CEID) as a Privileged Scaffold for Targeted Therapeutics

The Pharmacodynamic Geometry of CEID In rational drug design, the imidazolidine-2,4-dione (hydantoin) ring operates as a highly privileged, synthetically versatile pharmacophore capable of executing multi-target interact...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacodynamic Geometry of CEID

In rational drug design, the imidazolidine-2,4-dione (hydantoin) ring operates as a highly privileged, synthetically versatile pharmacophore capable of executing multi-target interactions[1]. While historical iterations of this scaffold (such as phenytoin) relied on bulky 5,5-diphenyl substitutions, modern therapeutic engineering has shifted toward precision sterics. 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CEID) occupies a unique chemical space. The hydantoin core provides a rigid dual hydrogen-bond donor/acceptor system and an excellent Zinc-Binding Group (ZBG)[2]. Simultaneously, the distinct combination of the sp3-hybridized ethyl chain and the conformationally restricted cyclopropyl ring at the C5 position fine-tunes lipophilicity (logP) while perfectly matching the geometry of specific, narrow lipophilic pockets in multiple enzyme and channel targets[3].

As a Senior Application Scientist analyzing hit-to-lead expansions, I present the three most viable therapeutic targets for the CEID scaffold, backed by the causality of its structural interactions and the methodologies required to validate them.

Core Therapeutic Targets & Mechanism of Action

Target I: ADAMTS-5 (Disease-Modifying Osteoarthritis Therapeutics)

The aggrecanase ADAMTS-5 is the primary driver of cartilage degradation in osteoarthritis[4]. Classical inhibitors targeting metalloproteinases rely on hydroxamate zinc-binding groups, which fail in clinical trials due to metabolic instability and poor selectivity against generic Matrix Metalloproteinases (MMPs)[5].

The CEID scaffold circumvents these failures. The imidazolidine-2,4-dione ring acts as an optimized, non-hydroxamate ZBG[2]. In advanced clinical analogues (such as GLPG1972/S201086), a cyclopropyl substituent at the C-5 position of the hydantoin ring is strictly required to occupy the S1' pocket of ADAMTS-5[2]. This allows the hydantoin nitrogen to coordinate the catalytic Zn2+ ion, while the cyclopropyl and ethyl moieties interact hydrophobically with Leu443 and Met381, locking the enzyme in an inactive state[2].

G cluster_0 ADAMTS-5 Active Site Interactions CEID CEID Scaffold (5-Cyclopropyl-5-ethylhydantoin) ZBG Imidazolidine-2,4-dione Core (Zinc-Binding Group) CEID->ZBG C5_Sub C5-Cyclopropyl / Ethyl (Steric Orientation) CEID->C5_Sub ZN Catalytic Zn2+ Ion (Coordination) ZBG->ZN Chelation S1_Pocket S1' Lipophilic Pocket (Leu443, Met381) C5_Sub->S1_Pocket Hydrophobic fit

Diagram 1: Molecular interaction logic of CEID within the ADAMTS-5 metalloproteinase active site.

Target II: Aldo-Keto Reductases (AKR1A1 / SCoR2)

The Aldo-Keto Reductase (AKR) family, specifically Aldose Reductase (AKR1B1) and S-nitroso-coenzyme A reductase 2 (SCoR2/AKR1A1), are heavily implicated in diabetic nephropathy and Acute Kidney Injury (AKI)[6].

CEID is structurally primed to act as an uncompetitive inhibitor of AKRs. Recent SAR studies on specific SCoR2 inhibitors (like JSD26) demonstrated that a hydantoin ring establishes critical hydrogen bonds with active site residues (e.g., His113), but more importantly, the presence of a cyclopropyl moiety directly interacts with Ile49 and Trp22 at the entrance of the NADPH binding site[6]. The dual C5 substitution (ethyl + cyclopropyl) ensures the compound binds exclusively to the enzyme-product complex, enhancing target residency time.

Target III: Voltage-Gated Sodium Channels (Nav)

While 5,5-diphenylhydantoin (Phenytoin) is the gold standard for state-dependent Nav channel blockade in epilepsy, it causes severe teratogenic and cerebellar toxicities[1].

Replacing the bulky phenyl rings with lower alkyl and cycloalkyl groups fundamentally alters the target profile. Hydantoin derivatives featuring a C-5 cyclopropyl group provide demonstrably superior protection in Maximal Electroshock (MES) seizure models compared to straight-chain variants[3]. Furthermore, the smaller steric footprint of the cyclopropyl and ethyl groups permits the scaffold to simultaneously modulate T-type Calcium Channels (Cav3.x), expanding its therapeutic utility into absence seizures, which classical phenyl-hydantoins often exacerbate[7].

Quantitative Target Data Summary

The table below summarizes the extrapolated binding affinities and targeted mechanisms for the CEID scaffold based on validated, analogous lead compounds.

Target EntityAnalogous Clinical/Lead ScaffoldTarget Affinity (IC50)Structural Interaction LociTherapeutic Indication
ADAMTS-5 GLPG1972 (Cyclopropyl-hydantoin)[2]~19 nMGlu411, Gly380 (ZBG); Leu443, Met381Disease-Modifying Osteoarthritis
SCoR2 (AKR1A1) JSD26 (Cyclopropyl-hydantoin)[6]45 - 60 nMIle49, Trp22, His113Acute Kidney Injury (AKI)
Nav1.2 / Cav3.1 5-cyclopropyl-hydantoins[3]10 - 50 µM (Est.)Inactivated State Inner PoreRefractory Absence Seizures

Validated Methodologies & Workflow Causality

To rigorously validate CEID against these targets, standard HTS screens are insufficient due to the thermodynamic complexities of hydantoin binding. The following protocols are designed as self-validating experimental systems.

Protocol 1: FRET-Based Enzymatic Cleavage Assay (ADAMTS-5 Validation)

Colorimetric zinc-chelation assays are notoriously prone to false positives from pan-assay interference compounds (PAINS). We utilize a FRET-based aggrecan interglobular domain (IGD) peptide cleavage assay.

  • Reagent Preparation : Buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.1% CHAPS, pH 7.4. Causality: CHAPS prevents the highly lipophilic CEID from forming colloidal aggregates that artificially inhibit the enzyme.

  • Pre-incubation (Critical) : Incubate CEID (0.1 nM to 10 µM) with recombinant human ADAMTS-5 for 45 minutes at 37°C. Causality: Zinc coordination by the rigid hydantoin ring is slow. Skipping pre-incubation will drastically underestimate compound potency.

  • Reaction Initiation : Add Dabcyl/EDANS-conjugated Aggrecan-IGD substrate (10 µM final).

  • Kinetic Readout : Measure fluorescence (Ex 340 nm / Em 490 nm) continuously over 60 minutes to calculate the initial velocity (

    
    ).
    
  • Self-Validation Mechanism : Run parallel controls with 10 mM EDTA (forces 100% zinc chelation/zero activity) and GM6001 (broad-spectrum positive control). If CEID IC50 shifts

    
    -fold when pre-incubation is removed, the mechanism of action as a ZBG is confirmed.
    
Protocol 2: Patch-Clamp Electrophysiology for Nav State-Dependent Block

Standard single-pulse patch-clamp recordings fail to detect hydantoin activity because these compounds possess low affinity for the resting state of the channel.

  • Cell Preparation : HEK293T cells stably expressing hNav1.2.

  • Whole-Cell Configuration : Utilize borosilicate glass pipettes (2-4 MΩ) filled with a CsF-based intracellular solution to block endogenous K+ currents. Ensure Series Resistance (

    
    ) is strictly 
    
    
    
    MΩ. Causality: High
    
    
    causes voltage errors during rapid inward Na+ currents, corrupting the kinetic data.
  • Voltage Protocol (State Isolation) :

    • Resting State Assessment: Hold the cell at

      
       mV, step to 
      
      
      
      mV for 20 ms.
    • Inactivated State Assessment (Critical): Pre-pulse the cell to

      
       mV for 8 seconds, then step to 
      
      
      
      mV. Causality: Hydantoins require the channel to be in the fast-inactivated state to expose the lipophilic binding pocket inside the pore. The
      
      
      mV pre-pulse perfectly mimics the pathological depolarization found in an epileptic focus.
  • Analysis : Perfuse CEID and measure the fractional block in both states. A significant left-shift in the inactivation curve validates CEID as a state-dependent blocker.

G Prep Cell Prep (Nav1.2 Expressing) Patch Patch Prep->Patch Hold V-Hold Protocol (Pre-pulse -60mV) Patch->Hold Test Drug Perfusion (Measure Block) Hold->Test Ana Analysis (State-Dependent Shift) Test->Ana

Diagram 2: Step-by-step patch-clamp electrophysiology workflow for evaluating Nav channel block.

References

  • [1] Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. ResearchGate (Future Journal of Pharmaceutical Sciences, 2026). URL:

  • [3] Hydantoin derivatives: A review on their anticancer activities. ResearchGate. URL:

  • [7] Synthesis and Anticonvulsant Activity of Some 5,5-Disubstituted Hydantoins. Asian Publication Corporation. URL:

  • [2] Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). MDPI. URL:

  • [4] Discovery of GLPG1972/S201086, a Potent, Selective, and Orally Bioavailable ADAMTS-5 Inhibitor for the Treatment of Osteoarthritis. ACS Publications. URL:

  • [5] Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Publications. URL:

  • [6] Identification of a Selective SCoR2 Inhibitor That Protects Against Acute Kidney Injury. ACS Publications. URL:

Sources

Exploratory

Spectroscopic Profile of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione: A Technical Guide

Introduction 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is a small heterocyclic molecule belonging to the hydantoin class of compounds. The hydantoin core is a privileged scaffold in medicinal chemistry, with derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is a small heterocyclic molecule belonging to the hydantoin class of compounds. The hydantoin core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The unique spirocyclic nature of the C5 carbon, substituted with both a strained cyclopropyl ring and a flexible ethyl group, imparts specific conformational and electronic properties that are crucial to its function. A thorough spectroscopic characterization is therefore essential for unambiguous structure confirmation, purity assessment, and to provide a foundational dataset for further drug development and quality control endeavors.

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will not only present the predicted spectral features but also delve into the causality behind the experimental protocols required to obtain high-quality data, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Characterization Workflow

The first step in any analytical endeavor is to understand the molecule's structure and devise a logical workflow for its characterization.

cluster_0 Molecular Structure cluster_1 Spectroscopic Workflow mol 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione C₈H₁₂N₂O₂ MW: 168.19 g/mol img start Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms elucidation Structure Elucidation & Verification nmr->elucidation ir->elucidation ms->elucidation

Caption: Molecular structure and a typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of organic molecules in solution. For 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, a combination of ¹H, ¹³C, and 2D NMR experiments will provide a complete structural picture.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclopropyl groups, as well as the N-H protons of the hydantoin ring.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Expert Insights
N-H8.0 - 10.0Broad Singlet2HThe chemical shift of N-H protons is highly dependent on solvent and concentration due to hydrogen bonding. A broad signal is typical. In aprotic solvents like DMSO-d₆, these signals are more pronounced.[1][2]
Ethyl -CH₂-1.8 - 2.2Quartet (q)2HThe methylene protons are adjacent to a methyl group (3 protons) and a quaternary carbon, resulting in a quartet.
Ethyl -CH₃0.8 - 1.2Triplet (t)3HThe terminal methyl protons are coupled to the adjacent methylene group (2 protons), giving a triplet.[2]
Cyclopropyl -CH- (methine)0.5 - 1.0Multiplet (m)1HThe cyclopropyl protons are highly shielded due to the ring current effect of the strained ring, causing them to appear significantly upfield.[3][4] The methine proton will be a complex multiplet due to coupling with the four methylene protons.
Cyclopropyl -CH₂- (methylene)0.2 - 0.8Multiplets (m)4HThese protons also appear in the highly shielded upfield region. Due to the rigid ring structure, the two sets of methylene protons are diastereotopic and will likely show complex, overlapping multiplets.[5][6]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale & Expert Insights
C=O (C2, C4)155 - 175Two distinct signals are expected for the two carbonyl carbons of the hydantoin ring.[1] The C2 carbonyl, flanked by two nitrogen atoms, may appear at a different shift than the C4 carbonyl.[7]
C5 (Quaternary)60 - 70This sp³-hybridized carbon is substituted with two alkyl groups and is part of the heterocyclic ring, placing it in this characteristic range.[1][2]
Ethyl -CH₂-25 - 35Typical chemical shift for a methylene carbon in an ethyl group attached to a quaternary center.
Cyclopropyl -CH- & -CH₂-5 - 20The carbons of the cyclopropyl ring are highly shielded and appear significantly upfield, a hallmark of this strained ring system.[6]
Ethyl -CH₃8 - 15A characteristic upfield signal for a terminal methyl carbon.
Experimental Protocol: NMR Data Acquisition

Expertise & Causality: The choice of solvent and experimental parameters is critical for obtaining high-quality, interpretable NMR data. DMSO-d₆ is often a good starting choice for hydantoin derivatives due to its excellent solubilizing power and its ability to slow down the exchange of N-H protons, resulting in sharper signals.[1] A higher field spectrometer (e.g., 400 MHz or above) is recommended to resolve the complex multiplets of the cyclopropyl protons.[6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]

    • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay (d1) of at least 1-2 seconds to allow for full proton relaxation, ensuring accurate integration.[6][8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR (for full verification):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, particularly between the ethyl -CH₂- and -CH₃ groups.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal directly to its attached carbon.[9] This is crucial for unambiguously assigning the cyclopropyl proton and carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, confirming the connectivity of the ethyl and cyclopropyl groups to the C5 quaternary carbon and the hydantoin ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

Predicted IR Absorption Bands

The IR spectrum will be dominated by signals from the hydantoin ring's functional groups.

Wave Number (cm⁻¹) Vibrational Mode Intensity Rationale & Expert Insights
3200 - 3300N-H StretchingStrong, BroadThe N-H stretching bands in the hydantoin ring are typically strong and can be broadened by hydrogen bonding in the solid state.[2][12]
~3080C-H Stretching (Cyclopropyl)MediumThe C-H bonds on a cyclopropane ring have a characteristic stretching frequency slightly higher than typical sp³ C-H bonds, a direct result of the ring strain.[6]
2850 - 2960C-H Stretching (Alkyl)StrongThese bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.[6]
1700 - 1780C=O Stretching (Amide)Very StrongTwo distinct, strong absorption bands are expected for the symmetric and asymmetric stretching of the two carbonyl groups in the hydantoin ring.[13][14] Their exact position can indicate the extent of hydrogen bonding.
1400 - 1450C-N StretchingMedium-StrongStretching vibrations of the C-N bonds within the heterocyclic ring.[13]
Experimental Protocol: FTIR Data Acquisition

Trustworthiness & Self-Validation: The protocol must ensure that the obtained spectrum is representative of the pure compound. Running a background spectrum immediately before the sample analysis is crucial to subtract atmospheric CO₂ and water vapor, which absorb in the IR region and could otherwise contaminate the spectrum.[15]

  • Sample Preparation (ATR Method):

    • Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal preparation.

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid powder sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. A typical analysis involves co-adding 16 to 64 scans to improve the signal-to-noise ratio.[16]

    • The spectral range should typically be 4000 to 600 cm⁻¹.[16]

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly with hard ionization techniques like Electron Ionization (EI), serves as a molecular fingerprint and aids in structural elucidation.[17][18]

Predicted Mass Spectrum Data

Authoritative Grounding: Electron Ionization (EI) is a standard method for small, volatile organic molecules. The high energy (typically 70 eV) used in EI induces extensive and reproducible fragmentation, which is highly informative for structure determination.[19][20]

m/z (mass-to-charge ratio) Proposed Fragment Rationale & Expert Insights
168[M]⁺˙ (Molecular Ion)This peak confirms the molecular weight of the compound. Its intensity will depend on its stability under EI conditions.
153[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
140[M - C₂H₄]⁺˙Loss of ethylene via a McLafferty-type rearrangement involving the ethyl group and a carbonyl oxygen.
139[M - C₂H₅]⁺Loss of an ethyl radical, a common fragmentation pathway for ethyl-substituted compounds. This is often a significant peak.
127[M - C₃H₅]⁺Loss of the cyclopropyl radical. The stability of the resulting cation will determine the intensity of this peak.
96[M - C₂H₅ - HNCO]⁺Subsequent loss of isocyanic acid (HNCO) from the [M - C₂H₅]⁺ fragment, a characteristic fragmentation of the hydantoin ring.
Plausible Fragmentation Pathway

M [M]⁺˙ m/z = 168 F1 [M - C₂H₅]⁺ m/z = 139 M->F1 - •C₂H₅ F2 [M - C₃H₅]⁺ m/z = 127 M->F2 - •C₃H₅ F3 [M - C₂H₅ - HNCO]⁺ m/z = 96 F1->F3 - HNCO

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione from cyclopropyl ethyl ketone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reaction Archetype: Bucherer-Bergs Multicomponent Reaction Core Structure: 5,5-Disubstituted Hydantoin (Imidazolidine-2,4-dione) Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reaction Archetype: Bucherer-Bergs Multicomponent Reaction Core Structure: 5,5-Disubstituted Hydantoin (Imidazolidine-2,4-dione)

Executive Summary & Therapeutic Context

Hydantoins (imidazolidine-2,4-diones) represent a highly privileged pharmacophore in drug development, classically utilized in anticonvulsants (e.g., phenytoin), anti-arrhythmics, and aldose reductase inhibitors. Constructing sterically hindered, 5,5-disubstituted hydantoins requires a robust method capable of overcoming the poor electrophilicity of complex aliphatic ketones. This protocol details the optimized synthesis of 5-cyclopropyl-5-ethylimidazolidine-2,4-dione from cyclopropyl ethyl ketone via the Bucherer-Bergs reaction , providing deep mechanistic insights, causality behind parameter selection, and self-validating quality control milestones.

Mechanistic Rationale & Pathway Analysis

The Bucherer-Bergs reaction is a dynamic, multicomponent cascade that converts a carbonyl compound into a hydantoin using a cyanide source (e.g., KCN) and ammonium carbonate


[1].

Unlike the Strecker synthesis, which requires a separate cyclization step, the Bucherer-Bergs intrinsically traps carbon dioxide to rapidly construct the five-membered heterocyclic core[2]. Upon heating,


 acts as a slow-release source of both ammonia (

) and carbon dioxide (

). The cyclopropyl ethyl ketone condenses with ammonia to form an intermediate ketimine. Nucleophilic attack by the cyanide ion yields a critical

-aminonitrile[3][4]. Subsequent nucleophilic attack by the aminonitrile nitrogen onto dissolved

generates a cyano-carbamic acid. This intermediate undergoes rapid intramolecular cyclization into a 5-imino-oxazolidin-2-one, followed by an irreversible isocyanate-mediated rearrangement to form the thermodynamically stable hydantoin[1][3].

Mechanism A Cyclopropyl Ethyl Ketone B Aminonitrile Intermediate A->B NH3 + HCN C Cyano-Carbamic Acid B->C + CO2 D 5-Imino-oxazolidin- 2-one C->D Intramolecular Cyclization E Hydantoin Target D->E Isocyanate Rearrangement

Mechanistic pathway of the Bucherer-Bergs reaction forming the target hydantoin.

Experimental Design & Causality (The "Why")

To elevate this procedure from a mere recipe to a predictive model, the causality of the reaction parameters is defined below:

  • Stoichiometric Driving Force (1 : 2 : 3 Ratio): We employ a molar ratio of 1.0 eq ketone to 2.0 eq KCN and 3.0 eq

    
    . The deliberate excess of ammonium carbonate buffers the solution to an optimal pH of ~8.5[1]. Highly alkaline conditions rapidly degrade cyanide, while acidic conditions stifle initial cyanohydrin/imine formation and prematurely release toxic 
    
    
    
    gas[1]. Furthermore, the excess salt drives the equilibrium toward the aminonitrile by maintaining a saturated
    
    
    environment[4].
  • Biphasic Bridging via Solvent (50% Aqueous Ethanol): Cyclopropyl ethyl ketone is a lipophilic organic liquid, whereas KCN and ammonium carbonate are purely inorganic salts. Pure water fails to dissolve the ketone; pure ethanol fails to dissolve the salts. A precisely mixed 50% v/v EtOH/Water system overcomes this phase barrier, ensuring a high collision frequency of reactants once thermal activation is achieved[3][4].

  • Thermal Activation (70–80 °C): The initial formation of the aminonitrile is relatively facile, but the final rearrangement from the oxazolidinone to the hydantoin carries a significant activation energy barrier. Sustained reflux ensures complete topological rearrangement to the final product[4].

  • pH-Triggered Workup: The imide nitrogen of the resulting hydantoin has a

    
     of approximately 9. In the basic reaction mixture, a portion of the product remains solubilized as an ionized salt. By deliberately dropping the pH to 2–3 with 
    
    
    
    during workup, the hydantoin is fully protonated. The neutral heterocyclic core is poorly soluble in cold water, forcing an abrupt and highly selective precipitation[1][4].
Quantitative Process Parameters
ParameterOptimized TargetCausal Outcome & Rationale
Ketone Equivalents 1.0 eqLimiting reagent; dictates total theoretical yield.
KCN Equivalents 2.0 eqSupplies excess nucleophile to outpace reversible imine formation[1].

Equivalents
3.0 eqGenerates sufficient

/

; acts as in-situ pH buffer (~8.5)[1].
Solvent Matrix 50% aq. EthanolBridges aqueous/organic phase boundary for homogeneous reactivity[3].
Thermal Profile 70–80 °C (Reflux)Provides necessary activation energy for isocyanate rearrangement.
Workup pH pH 2.0 – 3.0Protonates product to trigger mass crystallization[4].

Step-by-Step Methodology

Caution: Potassium cyanide (


) is highly toxic. Contact with acids liberates lethal Hydrogen Cyanide (

) gas. All steps, particularly the workup, MUST be conducted in a highly ventilated fume hood equipped with a cyanide-specific scrubber.

Workflow N1 1. Reagent Mixing Ketone + KCN + (NH4)2CO3 in 50% EtOH/H2O N2 2. Thermal Activation Reflux at 75°C (8-12 h) N1->N2 Achieve Homogeneity N3 3. Acidification Cool to 5°C, Add 6M HCl to pH 2-3 N2->N3 Confirm via TLC N4 4. Isolation Vacuum Filtration & Wash N3->N4 Product Precipitates N5 5. Purification Recrystallize from EtOH/H2O N4->N5 Target Product Isolated

Step-by-step experimental workflow for the synthesis of 5,5-disubstituted hydantoins.

Procedure
  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropyl ethyl ketone (10.0 mmol, 1.0 eq) followed by 50 mL of a 50:50 mixture of absolute ethanol and deionized water.

  • Reagent Introduction: Sequentially add potassium cyanide (20.0 mmol, 1.30 g, 2.0 eq) and ammonium carbonate (30.0 mmol, 2.88 g, 3.0 eq). Note: The mixture will present as a cloudy, heterogeneous suspension.

  • Thermal Activation: Attach a reflux condenser and heat the stirred mixture to 75 °C.

  • Incubation: Maintain reflux for 8 to 12 hours. The reaction mixture will transition into a clear, homogenous solution as the inorganic salts dissolve and react.

  • Cooling & Workup: Remove the heat source and allow the flask to reach room temperature, then plunge into an ice-water bath (0–5 °C).

  • Acidification (Fume Hood Mandatory): Slowly, dropwise, add 6M

    
     while stirring vigorously until the aqueous layer tests strictly at pH 2–3 via pH paper[4]. This step destroys residual unreacted cyanide and protonates the hydantoin.
    
  • Isolation: Isolate the resultant massive white precipitate via Büchner vacuum filtration. Wash the filter cake comprehensively with ice-cold deionized water (

    
     mL) to strip away highly soluble chloride and ammonium salts.
    
  • Purification: Recrystallize the crude powder from a minimal amount of boiling aqueous ethanol to yield analytically pure 5-cyclopropyl-5-ethylimidazolidine-2,4-dione.

Trustworthiness & Quality Control (Self-Validating System)

A robust protocol informs the scientist whether it has succeeded or failed at critical junctures. Use these embedded verification checkpoints:

  • Phase Validation (IPC-1): At 75 °C, the initial cloudy suspension must turn into a clear homogenous solution. If undissolved salts persist after 1 hour of reflux, the water ratio in the solvent matrix is too low.

  • Reaction Completion Metric (IPC-2): Because cyclopropyl ethyl ketone lacks a strong UV chromophore, UV-based TLC will fail. Stain the TLC plate (Eluent: 80:20 Hexanes:EtOAc) with basic

    
     to visually confirm the disappearance of the ketone spot before proceeding to workup.
    
  • Precipitation Failure Protocol: If the hydantoin fails to crash out upon reaching pH 2–3, the volume of ethanol is holding the product in solution. Transfer the mixture to a rotary evaporator and carefully remove ~50% of the solvent volume (the ethanol portion) under reduced pressure, which will force the product to precipitate from the remaining aqueous matrix[4].

  • Analytical Signatures:

    • IR Spectroscopy: Look for the absence of the broad aliphatic ketone

      
       stretch (~1715 
      
      
      
      ) and the appearance of distinct hydantoin signatures: strong symmetric and asymmetric imide
      
      
      stretches at ~1770
      
      
      and ~1720
      
      
      , alongside sharp
      
      
      stretching bands between 3100–3300
      
      
      .
    • NMR Verification:

      
       (in DMSO-
      
      
      
      ) will display two distinct, exchangeable
      
      
      protons (typically a sharp singlet near 8.0 ppm and a broader peak near 10.5 ppm).

References

  • Bucherer–Bergs reaction - Wikipedia Source: Wikipedia URL
  • Bucherer-Bergs Reaction - Alfa Chemistry Source: Alfa Chemistry URL
  • Technical Support Center: Bucherer-Bergs Hydantoin Synthesis - Benchchem Source: BenchChem URL
  • Bucherer-Bergs Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL

Sources

Application

Application Notes & Protocols: Purification of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione

Abstract This technical guide provides detailed protocols for the purification of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, a substituted hydantoin. Recognizing that this specific molecule may be a novel compound wit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols for the purification of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, a substituted hydantoin. Recognizing that this specific molecule may be a novel compound with limited published data, this document establishes a foundational purification strategy based on well-understood principles for analogous 5,5-disubstituted hydantoins.[1][2][3] We present methodologies for recrystallization and flash column chromatography, complete with guidelines for solvent system selection and optimization. Furthermore, we detail essential analytical techniques for robust purity assessment, ensuring the final compound meets the stringent quality requirements for research and drug development applications.

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[4][5][6] The biological efficacy and safety of any such compound are intrinsically linked to its purity. Uncharacterized impurities can lead to erroneous biological data, unpredictable toxicity, and complications in formulation development.

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is a 5,5-disubstituted hydantoin. The purification of such compounds often presents challenges due to their polarity, hydrogen bonding capabilities, and potentially crystalline nature. This guide offers a systematic approach to overcoming these challenges.

Compound Profile and Predicted Properties

A successful purification strategy begins with understanding the physicochemical properties of the target molecule and its likely impurities.

2.1. Physicochemical Properties (Predicted)

The structure of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, with its two N-H hydrogen bond donors and two C=O hydrogen bond acceptors, suggests it is a moderately polar molecule. Its properties will be influenced by both the polar hydantoin ring and the nonpolar alkyl and cyclopropyl substituents.

PropertyPredicted CharacteristicRationale for Purification
Polarity Moderately PolarSuitable for normal-phase silica gel chromatography. Polarity allows for solubility in polar organic solvents like ethanol, acetone, and ethyl acetate, which are common for recrystallization.
Hydrogen Bonding Strong Donor & AcceptorCan lead to high melting points and affect solubility. May cause peak tailing in HPLC if not addressed with mobile phase modifiers.
Solubility Soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate); sparingly soluble in nonpolar solvents (e.g., hexanes) and potentially water.The differential solubility across solvents is the fundamental principle enabling purification by recrystallization.[7]
pKa Weakly acidic (N-H protons)The acidity of the N-H protons (pKa typically 8-10) means the compound's charge state and solubility can be manipulated with pH, although this is more relevant for aqueous extractions than the methods detailed here.[8]

2.2. Potential Impurities from Synthesis

The most common route to 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction, which condenses a ketone (in this case, cyclopropyl ethyl ketone) with ammonium carbonate and an alkali metal cyanide.[9][10]

  • Unreacted Starting Materials: Cyclopropyl ethyl ketone, ammonium carbonate, sodium/potassium cyanide.

  • Reaction Intermediates: α-aminonitriles or cyanohydrins.

  • Side-Products: Polymerized materials or products from side-reactions.

These impurities possess a range of polarities, which must be considered when selecting a purification method.

Purification Strategy Selection

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a decision-making framework.

G cluster_0 start Crude Product (Post-Workup) purity_check Assess Purity by TLC/HPLC (Is it >90% pure?) start->purity_check scale_check Scale > 1g? purity_check->scale_check Yes column Flash Column Chromatography purity_check->column No recrystallize Recrystallization scale_check->recrystallize Yes scale_check->column No final_purity_check1 Assess Purity (>99%?) recrystallize->final_purity_check1 final_purity_check2 Assess Purity (>99%?) column->final_purity_check2 final_purity_check1->column No end_product Pure Product final_purity_check1->end_product Yes final_purity_check2->recrystallize No (High Scale) Consider Re-Chromatography final_purity_check2->end_product Yes

Caption: Purification strategy decision workflow.

Protocol 1: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids on a medium to large scale (>1 g), especially when the crude product is already of moderate purity (>90%). It exploits differences in solubility between the target compound and impurities in a given solvent at different temperatures.

4.1. Principle of Recrystallization

The ideal recrystallization solvent will dissolve the compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[7]

4.2. Step-by-Step Protocol

Step 1: Solvent Screening (Microscale)

  • Place ~10-20 mg of crude material into several small test tubes.

  • Add a few drops of a candidate solvent (see Table 2) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the tubes in a water or sand bath. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Causality: The ideal solvent is one that yields a high recovery of crystalline solid upon cooling. Rapid cooling should be avoided initially as it can trap impurities.[7]

Solvent SystemRationale
Ethanol/Water A versatile system for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Re-clarify with a drop of hot ethanol and cool.[9][11]
Acetone Good solvent for many polar compounds. Can be paired with an anti-solvent like hexanes.
Ethyl Acetate A medium-polarity solvent that is often effective.
Isopropanol Similar to ethanol but less volatile.

Step 2: Main Recrystallization

  • Place the crude 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione into an Erlenmeyer flask (select a size where the solvent will fill about half the volume).

  • Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

  • Self-Validation: If colored impurities are present that are known to be non-polar, you can add a small amount of activated charcoal at this stage, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and any insoluble impurities.[7]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Dry the crystals under vacuum to a constant weight.

  • Self-Validation: Determine the melting point of the purified product and analyze its purity by HPLC or TLC. A sharp melting point indicates high purity. If purity is insufficient, a second recrystallization may be necessary.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities and is suitable for all scales, particularly when recrystallization is ineffective or impurities are chemically similar to the product.[12][13][14]

5.1. Principle of Chromatography

The technique relies on the differential partitioning of components in a mixture between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent system).[15] Less polar compounds have a weaker affinity for the silica gel and travel down the column faster, while more polar compounds are retained longer.

5.2. Step-by-Step Protocol

Step 1: TLC Analysis for Solvent System Selection

  • Dissolve a small amount of the crude material in a volatile solvent (e.g., acetone or dichloromethane).

  • Spot the solution onto a TLC plate (silica gel).

  • Develop the plate in a series of solvent systems of varying polarity (e.g., different ratios of Hexane:Ethyl Acetate or Dichloromethane:Methanol).

  • Causality: The ideal mobile phase for column chromatography will provide a retention factor (Rf) for the target compound of 0.25-0.35 and show good separation from all impurities. This Rf range ensures the compound elutes in a reasonable volume without excessive band broadening.[14]

Example Solvent System (Increasing Polarity)Potential Use
70:30 Hexane:Ethyl AcetateTo elute non-polar impurities.
50:50 Hexane:Ethyl AcetateA good starting point for eluting the moderately polar target compound.
100% Ethyl AcetateTo elute the target compound if it is more polar.
95:5 Dichloromethane:MethanolTo elute highly polar impurities or the product itself if it is very polar.[16]

Step 2: Column Packing and Sample Loading

  • Select a column of appropriate size (a general rule is to use 30-50 g of silica gel per 1 g of crude material).[15]

  • Pack the column as a slurry: mix the silica gel with the initial, least polar mobile phase and pour it into the column. Allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Load the sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation.

  • Carefully add the dried sample-silica mixture to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.

  • Begin eluting with the least polar solvent system determined by your TLC analysis.

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Self-Validation: Monitor the separation by collecting small spots from the eluting fractions onto TLC plates. Develop and visualize the plates to identify which fractions contain the pure product.

  • If necessary, increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds after the target compound has been collected.[13]

  • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione.

Purity Assessment and Characterization

No purification is complete without rigorous analytical validation to confirm both purity and structural identity.

6.1. High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for quantitative purity assessment.[17][18]

  • Method: Reversed-phase HPLC (e.g., C18 column).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection (hydantoin ring has a UV chromophore, typically monitored around 210-230 nm).

  • Result: Purity is reported as the percentage of the total peak area corresponding to the product peak. A purity of >99% is often required for drug development.

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for confirming the chemical structure of the purified product and identifying any remaining solvent or synthesis-related impurities.[19]

  • ¹H NMR: Will confirm the presence and integration of the cyclopropyl and ethyl groups and the N-H protons.

  • ¹³C NMR: Will confirm the number of unique carbons, including the two distinct carbonyl carbons of the hydantoin ring.

6.3. Melting Point A simple and effective indicator of purity. A pure crystalline compound will have a sharp and reproducible melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

References

  • SCIDAR. (n.d.). Physicochemical and pharmacological properties of fused bicyclic hydantoins.
  • Suzuki, A., Higuchi, W. I., & Ho, N. F. (1970). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of Pharmaceutical Sciences, 59(5), 644-651.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Hydantoin Derivatives.
  • ResearchGate. (n.d.). (PDF) Hydantoins: Synthesis, properties and anticonvulsant activity.
  • ResearchGate. (n.d.). Physicochemical parameters of synthesized hydantoins.
  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF.
  • MDPI. (2026, February 26). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present).
  • MDPI. (2006, November 1). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • The Royal Society of Chemistry. (n.d.). Direct Connective Synthesis of 5,5-Disubstituted Hydantoins by Tandem α-Amination and α-Arylation of Silyl Enol Ethers.
  • Benchchem. (n.d.). The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide.
  • PubMed. (2010, April 15). Synthesis and pharmacological evaluation of new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives. Novel 5-HT1A receptor agonist with potential antidepressant and anxiolytic activity.
  • MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Hydantoin-13C3 - High-Purity Reference Standard for LC-MS/MS Quantification.
  • PubMed. (2017, February 25). Synthesis, NMR analysis and applications of isotope-labelled hydantoins.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry.
  • University of Victoria. (n.d.). Column chromatography.
  • PMC. (n.d.). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity.
  • TCI EUROPE N.V. (n.d.). Hydantoins [Chemical Structural Class].
  • PMC. (n.d.). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals.
  • Thieme. (n.d.). A New One-Pot Synthesis of 5,5-Disubstituted Hydantoins from Diethyl Acetamidomalonates and Ureas.
  • MDPI. (2021, June 30). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

Sources

Method

Application Note: Structural Characterization of Novel Hydantoin Derivatives by NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals. Introduction Hydantoin, a five-membered heterocyclic ring (imidazolidine-2,4-dione), serves as a privileged scaffold in medicinal chemistry due to it...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantoin, a five-membered heterocyclic ring (imidazolidine-2,4-dione), serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] The therapeutic potential of hydantoin derivatives necessitates robust and unequivocal structural characterization, a cornerstone of drug discovery and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the comprehensive elucidation of these novel chemical entities.[1][3] This guide provides a detailed framework for the application of NMR and MS, outlining field-proven protocols and the scientific rationale behind experimental choices to ensure data integrity and confident structural assignment.

The synergistic use of NMR and MS provides a powerful approach to structural elucidation.[1][4] While NMR offers unparalleled insight into the molecular framework and stereochemistry, MS provides precise molecular weight determination and valuable fragmentation information that corroborates the proposed structure.[3][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of novel hydantoin derivatives.[6]

Key Principles of NMR for Hydantoin Analysis
  • ¹H NMR: Provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity through spin-spin coupling.[7] Protons on the hydantoin ring and adjacent substituents are particularly informative.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.[8] The chemical shifts of the carbonyl carbons (C2 and C4) are characteristic of the hydantoin ring.[8]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for establishing proton-proton connectivity within substituent groups.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is vital for piecing together the molecular skeleton, especially for identifying quaternary carbons and connecting substituents to the hydantoin core.[6]

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Analyte: Accurately weigh 5-10 mg of the purified hydantoin derivative.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[3] The choice of solvent is critical and can influence the chemical shifts of N-H protons.[6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[8]

2. Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[3]

  • 1D Spectra (¹H and ¹³C):

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (1024-4096) is necessary due to the low natural abundance of ¹³C.[3]

  • 2D Spectra (COSY, HSQC, HMBC):

    • Acquire standard 2D correlation spectra. The parameters for these experiments should be optimized based on the specific instrument and sample.

3. Data Processing and Interpretation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

  • Calibrate the spectra using the residual solvent peak or the internal standard.[3]

  • Systematically assign the proton and carbon signals by integrating information from all acquired spectra.

Expected NMR Data for Hydantoin Derivatives

The chemical shifts of the hydantoin core are influenced by the nature and position of substituents. Below is a table summarizing typical chemical shift ranges.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
N1-H 8.0 - 11.0-Broad singlet, chemical shift is solvent and concentration dependent.[8]
N3-H 9.0 - 12.0-Broad singlet, often at a lower field than N1-H.[8]
C2=O -155 - 160Carbonyl carbon chemical shift.[8]
C4=O -170 - 180Carbonyl carbon chemical shift, typically downfield from C2.[8]
C5 Varies with substitutionVaries with substitutionChemical shifts are highly dependent on the substituents at this position.

Note: These are generalized values and can vary significantly based on the specific substituents on the hydantoin ring.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Hydantoin Derivative in Deuterated Solvent Acq_1D 1D NMR (¹H, ¹³C, DEPT) Prep->Acq_1D Acq_2D 2D NMR (COSY, HSQC, HMBC) Acq_1D->Acq_2D Initial Insights Process Process Spectra (FT, Phasing, Baseline Correction) Acq_2D->Process Assign Assign Signals Process->Assign Correlate Data Structure Elucidate Structure Assign->Structure Confirm Connectivity

Caption: Workflow for NMR-based structure elucidation of hydantoin derivatives.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[5] When coupled with fragmentation techniques, it offers valuable insights into the molecular structure.

Key Principles of MS for Hydantoin Analysis
  • Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[1] This is ideal for determining the molecular weight of the intact molecule.

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation.[1] The resulting fragmentation pattern can serve as a "fingerprint" for the molecule and provide valuable structural information.[5]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.

  • Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific ion (precursor ion) which is then fragmented to produce product ions.[10] This technique is invaluable for confirming the structure of specific fragments and elucidating fragmentation pathways.[10]

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

  • Analyte: Prepare a dilute solution of the hydantoin derivative (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • Filtration: Ensure the sample is free of particulate matter by filtering it through a syringe filter if necessary.[1]

2. Data Acquisition (ESI-MS):

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[1]

  • Source Parameters: Optimize parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and strong ion signal.[1]

  • Ion Mode: Acquire spectra in positive ion mode to observe [M+H]⁺ ions, which are common for hydantoins.[1] Negative ion mode may also be useful in some cases.

3. Data Analysis:

  • Molecular Ion Peak: Identify the molecular ion peak ([M+H]⁺ in ESI) to confirm the molecular weight of the compound.

  • Adduct Ions: Be aware of common adduct ions such as [M+Na]⁺ and [M+K]⁺, which can also be present in the spectrum.[11][12]

  • Fragmentation Pattern: Analyze the fragmentation pattern to gain structural information. The fragmentation of the hydantoin ring and its substituents can provide valuable clues about their connectivity.[5]

Common Fragmentation Pathways of Hydantoin Derivatives

The fragmentation of hydantoin derivatives in MS is highly dependent on the nature of the substituents. However, some general fragmentation patterns are commonly observed.

Fragmentation Description
Loss of Isocyanate A characteristic fragmentation for some hydantoins is the loss of an isocyanate radical (e.g., phenyl isocyanate for 5,5-diphenylhydantoin).[1]
Cleavage of Substituents Substituents at the C5 position are often cleaved, leading to fragment ions corresponding to the loss of these groups.[5]
Ring Opening The hydantoin ring can undergo cleavage, leading to characteristic fragment ions.
Visualization of the MS Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis & Interpretation Prep_MS Dissolve Hydantoin Derivative in Volatile Solvent Ionize Ionization (ESI or EI) Prep_MS->Ionize Analyze Mass Analysis (Full Scan, MS/MS) Ionize->Analyze Identify_M Identify Molecular Ion & Adducts Analyze->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Isolate Precursor Confirm_Structure Confirm Structure Analyze_Frag->Confirm_Structure Structural Clues Integrated_Workflow cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation NMR_Data NMR Spectroscopy (1D & 2D) NMR_Analysis NMR Data Interpretation (Connectivity, Stereochemistry) NMR_Data->NMR_Analysis MS_Data Mass Spectrometry (HRMS & MS/MS) MS_Analysis MS Data Interpretation (Molecular Formula, Fragmentation) MS_Data->MS_Analysis Proposed_Structure Propose Structure NMR_Analysis->Proposed_Structure MS_Analysis->Proposed_Structure Final_Structure Confirm Final Structure Proposed_Structure->Final_Structure Cross-Validation

Caption: Integrated workflow for the structural elucidation of hydantoin derivatives.

Conclusion

The combined application of advanced NMR and Mass Spectrometry techniques provides a robust and reliable platform for the comprehensive structural elucidation of hydantoin derivatives. By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can confidently characterize novel hydantoin compounds, accelerating the pace of drug discovery and development. [1]Method validation is also a critical component to ensure that the analytical methods are fit for their intended purpose. [13]

References

  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 21-27. Available from: [Link]

  • MDPI. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Available from: [Link]

  • SciSpace. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-457. Available from: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Burrows, C. J., et al. (2001). Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. Chemical research in toxicology, 14(7), 939-948. Available from: [Link]

  • ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available from: [Link]

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 1-45. Available from: [Link]

  • Suzuki, T., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226. Available from: [Link]

  • National Institutes of Health. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Available from: [Link]

  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (2023). World Journal of Advanced Research and Reviews, 18(3), 1144-1151. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • Waters Corporation. Dealing with Metal Adduct Ions in Electrospray: Part 1. Available from: [Link]

  • ACS Publications. Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities. Crystal Growth & Design. Available from: [Link]

  • National Institutes of Health. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Available from: [Link]

  • National Institutes of Health. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Available from: [Link]

  • ResearchGate. A Review on the Some Biological Activities of the Hydantoin Derivatives. Available from: [Link]

  • YouTube. Tandem Mass Spectrometry (MS/MS) | Analytical Technique Animation for CSIR NET & Life Science Exams. Available from: [Link]

  • Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • ResearchGate. 13 C solid-state NMR spectra of reactants 1-aminohydantoin.... Available from: [Link]

  • SRR Publications. Novel new research strategies of hydantoin derivatives: A review. Available from: [Link]

  • MDPI. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Available from: [Link]

  • Scribd. Adduits ESI MS. Available from: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2018). Journal of the Brazilian Chemical Society, 29(1), 16-33. Available from: [Link]

  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabonomics: Methods and Protocols (pp. 161-193). Humana Press. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2011). In Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons, Inc. Available from: [Link]

  • National Institutes of Health. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available from: [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ResearchGate. List of common adduct types in positive ionisation mode for ESI.. Available from: [Link]

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Application

Application Notes and Protocols: The Maximal Electroshock (MES) Test for Anticonvulsant Screening of Hydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of the Maximal Electroshock Test in Epilepsy Research Epilepsy, a neurological disorder characterized by recurrent seizures, affects...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the Maximal Electroshock Test in Epilepsy Research

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, driving the persistent search for more effective antiepileptic drugs (AEDs).[1][2] A crucial tool in the preclinical evaluation of potential anticonvulsants is the Maximal Electroshock (MES) test.[3][4][5] This well-established animal model simulates generalized tonic-clonic seizures, the most common seizure type in humans, providing a reliable indication of a compound's ability to prevent seizure spread through neural tissue.[5][6][7]

Hydantoin derivatives, a class of compounds structurally related to barbiturates, have long been a cornerstone of epilepsy treatment.[8] Their mechanism of action primarily involves the modulation of voltage-gated sodium channels, a key target in controlling neuronal hyperexcitability.[8][9][10] By inactivating these channels, hydantoins inhibit the rapid and repetitive firing of neurons that underlies seizure activity.[9][10] This application note provides a comprehensive, in-depth guide to the MES test protocol, specifically tailored for the evaluation of novel hydantoin derivatives.

Scientific Principles and Rationale

The MES test induces a supramaximal seizure in rodents via a brief electrical stimulus applied through corneal or auricular electrodes.[1][3][5] This stimulus activates all neuronal circuits in the brain, leading to a characteristic sequence of behaviors, including a tonic hindlimb extension (THE).[6][11] The abolition or reduction of this THE phase is the primary endpoint of the test and is indicative of a compound's anticonvulsant activity.[4][6][11]

The MES model is particularly adept at identifying compounds effective against generalized tonic-clonic seizures.[3][6][7][12] The rationale behind its use for hydantoin derivatives lies in their shared mechanism of action with established AEDs like phenytoin, which are known to be effective in this model.[12][13] Phenytoin and other hydantoins act by blocking voltage-gated sodium channels, thereby preventing the spread of seizure discharge.[2][9][13] The MES test, by inducing a state of maximal neuronal firing, provides an ideal system to assess the efficacy of compounds that target this fundamental mechanism of seizure propagation.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for conducting the MES test to screen hydantoin derivatives for anticonvulsant activity.

Materials and Equipment
  • Animals: Male albino mice (20-25 g) or male Wistar rats (150-200 g).[4][11] The use of a single-sex and a narrow weight range minimizes variability.

  • Electroconvulsometer: A device capable of delivering a constant alternating current.[4]

  • Corneal Electrodes: Saline-soaked to ensure good electrical contact.[4]

  • Test Compounds: Hydantoin derivatives of interest.

  • Vehicle: An appropriate solvent or suspending agent for the test compounds (e.g., 0.5% carboxymethylcellulose, dimethyl sulfoxide).[4][14]

  • Positive Control: A known anticonvulsant drug, such as phenytoin (25 mg/kg).[11]

  • Saline Solution (0.9%): For moistening electrodes.[6]

  • Topical Anesthetic: 0.5% tetracaine hydrochloride for corneal application.[6]

  • Animal Scale: For accurate weighing of animals.

  • Syringes and Needles: For drug administration.

  • Stopwatch: For timing observations.[11]

Experimental Workflow Diagram

MES_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Data Collection cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Grouping Animal Grouping & Weighing Animal_Acclimation->Grouping Compound_Prep Compound Preparation (Vehicle, Test, Control) Administration Drug Administration (i.p. or oral) Compound_Prep->Administration Grouping->Administration Pretreatment Pre-treatment Time (Peak Effect) Administration->Pretreatment Anesthesia Topical Anesthetic Application Pretreatment->Anesthesia Stimulation MES Stimulation Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Recording Record Presence/ Absence of THE Observation->Recording Protection_Calc Calculate % Protection Recording->Protection_Calc ED50_Calc Determine ED50 Protection_Calc->ED50_Calc

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

Step-by-Step Procedure
  • Animal Acclimation and Grouping:

    • Acclimate animals to the laboratory environment for at least one week before the experiment.

    • On the day of the experiment, weigh each animal and randomly assign them to different groups (typically 8-10 animals per group): Vehicle Control, Positive Control (Phenytoin), and Test Compound groups (at least three different dose levels).[3][12]

  • Preparation of Hydantoin Derivatives:

    • Dissolve or suspend the hydantoin derivatives in the chosen vehicle at the desired concentrations. Sonication may be necessary to achieve a uniform suspension.

    • The selection of the vehicle should be based on the solubility of the test compounds and should be non-toxic to the animals.

  • Drug Administration:

    • Administer the vehicle, positive control, or test compound to the respective animal groups via the desired route (e.g., intraperitoneal injection or oral gavage).[4][14] The volume of administration should be consistent across all groups (e.g., 10 ml/kg for mice).[4]

  • Pre-treatment Time:

    • The MES test should be conducted at the time of peak effect of the test compound.[4][6] This is typically determined in a preliminary study by testing at various time points after administration (e.g., 30, 60, 120, and 240 minutes).[4] For many compounds administered intraperitoneally, a 30-60 minute pre-treatment time is common.[15]

  • Induction of Maximal Electroshock Seizure:

    • At the predetermined time point after drug administration, gently restrain the animal.

    • Apply a drop of topical anesthetic to each cornea to minimize discomfort.[6]

    • Place the saline-soaked corneal electrodes on the corneas.

    • Deliver the electrical stimulus. For mice, a common stimulus is 50 mA at 60 Hz for 0.2 seconds.[4][6][15] For rats, a stimulus of 150 mA is typically used.[1][6]

  • Observation and Endpoint:

    • Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic flexion phase followed by a tonic extensor phase and then a clonic phase.[11]

    • The primary endpoint is the presence or absence of the tonic hindlimb extension (THE).[4][6] The abolition of the THE is considered protection.[4][6]

Data Presentation and Analysis

Summarizing Quantitative Data

The results of the MES test are typically presented as the percentage of animals in each group that are protected from the tonic hindlimb extension. This data can be organized into a clear and concise table.

Table 1: Example Data for a Novel Hydantoin Derivative in the MES Test

Treatment GroupDose (mg/kg)Number of AnimalsAnimals Protected from THE% Protection
Vehicle Control-1000
Phenytoin251010100
Hydantoin Derivative X1010220
Hydantoin Derivative X3010660
Hydantoin Derivative X10010990
Determining the Median Effective Dose (ED50)

The ED50 is the dose of a drug that is effective in 50% of the tested animals.[16][17][18] It is a crucial measure of a drug's potency.[19] The ED50 is calculated from the dose-response data using statistical methods, such as probit analysis.[17]

Calculation of ED50: The percentage of protection for each dose is plotted against the logarithm of the dose. A regression line is then fitted to the data points, and the dose that corresponds to 50% protection is determined.[20]

Logical Relationships in Anticonvulsant Screening

The MES test is a foundational component of the preclinical screening cascade for potential antiepileptic drugs. Its place within the broader drug discovery process can be visualized as follows:

MES_Logic cluster_discovery Drug Discovery & Synthesis cluster_screening Preclinical Screening cluster_development Further Development cluster_clinical Clinical Trials Synthesis Synthesis of Hydantoin Derivatives MES_Test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Synthesis->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence/Myoclonic Seizures) MES_Test->scPTZ_Test Parallel or Sequential Neurotoxicity Neurotoxicity Assessment (e.g., Rotorod Test) MES_Test->Neurotoxicity scPTZ_Test->Neurotoxicity Mechanism Mechanism of Action Studies Neurotoxicity->Mechanism Pharmacokinetics Pharmacokinetic Profiling Mechanism->Pharmacokinetics Chronic_Models Chronic Epilepsy Models Pharmacokinetics->Chronic_Models Clinical_Trials Human Clinical Trials Chronic_Models->Clinical_Trials

Caption: Logical relationship of the MES test in anticonvulsant screening.

Ethical Considerations and Animal Welfare

The use of animals in research is a privilege that comes with significant ethical responsibilities.[21] All procedures involving animals must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.[22][23]

  • Justification of Research: The scientific purpose of the research must be clearly defined and have the potential to advance our understanding of epilepsy and lead to new treatments.[21]

  • The 3Rs (Replacement, Reduction, and Refinement): Researchers should strive to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum necessary for scientifically valid results, and refine experimental procedures to minimize pain and distress.[24]

  • Minimizing Pain and Distress: The use of topical anesthetics for corneal electrodes is a critical refinement to minimize discomfort.[6] Animals should be closely monitored after the procedure, and any signs of prolonged distress should be addressed.

  • Euthanasia: Following the experiment, animals are typically euthanized using a humane method approved by the Institutional Animal Care and Use Committee (IACUC).[12]

  • Personnel Training: All personnel involved in the study must be adequately trained in the proper handling of animals and the experimental procedures.[21][25]

References

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. Available at: [Link]

  • How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names - RxList. Available at: [Link]

  • List of Hydantoin anticonvulsants - Drugs.com. Available at: [Link]

  • Maximal Electroshock Seizure Model | Melior Discovery. Available at: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. Available at: [Link]

  • Epilepsy | Preclinical Neuroscience - Transpharmation. Available at: [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation - JSciMed Central. Available at: [Link]

  • RJPT Informatics Pvt Ltd AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i - RJPTSimLab. Available at: [Link]

  • Animal Models of Epilepsy | 2020, Volume 1 - Issue 3. Available at: [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Available at: [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. Available at: [Link]

  • Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models | Request PDF - ResearchGate. Available at: [Link]

  • Research on Animal, Human Subjects and Tissue Use in Research - CURE Epilepsy. Available at: [Link]

  • What is the mechanism of Ethotoin? - Patsnap Synapse. Available at: [Link]

  • Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation - JSciMed Central. Available at: [Link]

  • ED50 – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Anticonvulsant effect of drugs by MES and PTZ method | PDF. Available at: [Link]

  • Ethical considerations in animal studies - PMC - NIH. Available at: [Link]

  • Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. Available at: [Link]

  • Ethical use of animals in medicine testing. Available at: [Link]

  • Ethical guidelines for research in animal science. Available at: [Link]

  • Drug dose-response data analysis - Towards Data Science. Available at: [Link]

  • Understanding ED50: The Key to Effective Dose Calculations in Pharmacology - Oreate AI. Available at: [Link]

  • Calculation of the 50% effective dose (ED50). Representation of the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Therapeutic index, ED50, TD50 and LD50 - Deranged Physiology. Available at: [Link]

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Method

Using 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione as a chemical probe for neurological research

Application Note: 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione as a Chemical Probe for Voltage-Gated Sodium Channel Modulation Executive Summary The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione as a Chemical Probe for Voltage-Gated Sodium Channel Modulation

Executive Summary

The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure in neuropharmacology, historically utilized to manage neuronal hyperexcitability. This application note details the use of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CAS 90197-34-5)[1] as a specialized chemical probe for neurological research. By providing detailed, self-validating protocols for patch-clamp electrophysiology and Microelectrode Array (MEA) screening, this guide empowers researchers to evaluate the state-dependent modulation of voltage-gated sodium channels (VGSCs) and network-level excitability.

Mechanistic Rationale & Causality

Hydantoin derivatives, such as the classical anticonvulsant phenytoin, exert their primary neurological effects by modulating VGSCs[2]. Electrophysiological studies and site-directed mutagenesis have demonstrated that hydantoins block the VGSC from the inner vestibule of the pore[2].

Crucially, this interaction is governed by state-dependent binding . At hyperpolarized membrane potentials (resting state), the binding affinity of hydantoins is remarkably low[2]. However, during high-frequency action potential firing, the channels are driven into fast or slow inactivated states. Hydantoins bind preferentially to these inactivated states, stabilizing them and prolonging the recovery time[3]. This mechanism allows the probe to suppress high-frequency ictal (epileptic) activity while sparing normal, low-frequency neuronal firing[4]. Molecular dynamics simulations indicate that such small molecules access the central pore cavity by traversing hydrophobic fenestrations within the channel's transmembrane domains[5].

By substituting the bulky diphenyl groups of traditional hydantoins with cyclopropyl and ethyl moieties, 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione alters the steric and lipophilic profile of the probe. This modification is hypothesized to influence the entry kinetics through the hydrophobic fenestrations, providing a unique tool to study channel gating dynamics.

MOA Resting Resting State (NaV Closed) Activated Activated State (Na+ Influx) Resting->Activated Depolarization Inactivated Inactivated State (Refractory) Activated->Inactivated Millisecond kinetics Inactivated->Resting Repolarization Stabilized Stabilized Inactivation (Excitability Dampened) Inactivated->Stabilized Prolongs recovery Probe 5-Cyclopropyl-5-ethyl- imidazolidine-2,4-dione Probe->Inactivated High-affinity binding

State-dependent modulation of NaV channels by the hydantoin chemical probe.

Physicochemical Profiling & Data Presentation

Before initiating biological assays, it is critical to understand the probe's physicochemical constraints to ensure accurate dosing and prevent artifactual data.

Table 1: Physicochemical Properties & Formulation Parameters

ParameterSpecification / ValueExperimental Implication
Chemical Name 5-Cyclopropyl-5-ethylimidazolidine-2,4-dioneUnique steric bulk for pore fenestration entry.
CAS Number 90197-34-5[1]Identifier for commercial sourcing.
Molecular Weight 168.19 g/mol Small molecule; rapid diffusion in aqueous media.
Primary Solvent 100% DMSORequires preparation of a 1000x concentrated stock.
Aqueous Solubility Low to ModerateFinal assay concentration of DMSO must be ≤0.1%.

Experimental Workflows

Workflow Prep 1. Probe Preparation DMSO Stock to ACSF Patch 2. Patch-Clamp Electrophysiology Single-cell NaV kinetics Prep->Patch Cellular Assay MEA 3. Microelectrode Array (MEA) Neuronal Network Screening Prep->MEA Network Assay Analysis 4. Data Integration IC50 & Spike Rate Analysis Patch->Analysis State-dependent metrics MEA->Analysis Burst firing metrics

Integrated electrophysiological workflow for evaluating the chemical probe.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To isolate macroscopic Na+ currents and quantify the state-dependent affinity (IC50) of the probe. Causality: Patch-clamp provides the temporal resolution required to differentiate between resting, open, and inactivated channel states, which is mandatory for evaluating hydantoin-class molecules[2].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the target VGSC (e.g., NaV1.2 or NaV1.6) on glass coverslips.

  • Solution Setup:

    • Intracellular Solution: 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.4 with CsOH). Causality: Cesium blocks endogenous potassium currents, isolating the sodium current.

    • Extracellular Solution (ACSF): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4 with NaOH).

  • Establish Whole-Cell Configuration: Achieve a giga-ohm seal (>1 GΩ) and rupture the patch. Compensate for series resistance (Rs) by at least 80% to minimize voltage errors during massive Na+ influx.

  • Voltage Protocol Execution (State-Dependent Block):

    • Resting State Protocol: Hold the membrane at -100 mV. Step to 0 mV for 20 ms. Causality: At -100 mV, channels are fully resting. Hydantoins should show minimal inhibition here.

    • Inactivated State Protocol: Apply an 8-second prepulse to -60 mV, followed by a 20 ms step to 0 mV. Causality: The -60 mV prepulse drives a fraction of channels into the inactivated state, revealing the probe's high-affinity binding[4].

  • Perfusion: Perfuse 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione at increasing concentrations (1 µM to 100 µM). Allow 3 minutes per concentration for steady-state equilibration.

Protocol 2: Microelectrode Array (MEA) on Cultured Neurons

Objective: To determine if the single-channel block translates to the suppression of network-level hyperexcitability. Causality: While patch-clamp proves target engagement, MEA confirms that the probe can selectively dampen high-frequency bursts (seizure-like events) without silencing baseline synaptic communication[4].

Step-by-Step Methodology:

  • Culture Preparation: Seed primary rat cortical neurons onto a 48-well MEA plate. Culture for 14-21 days in vitro (DIV) to allow the formation of mature, spontaneously firing synaptic networks.

  • Baseline Recording: Record spontaneous activity for 15 minutes. Causality: Network architecture varies per well; a baseline is strictly required to normalize post-treatment spike rates.

  • Hyperexcitability Induction (Optional): Add 20 µM Bicuculline (GABA-A antagonist) to induce synchronized network bursting.

  • Probe Application: Cumulatively add the probe (10 µM, 30 µM, 100 µM). Record for 10 minutes per dose.

  • Data Extraction: Quantify Mean Firing Rate (Hz), Network Burst Frequency, and Burst Duration.

Expected Outcomes & Data Interpretation

A successful evaluation of this chemical probe will yield a distinct pharmacological profile characterized by a significant leftward shift in the voltage-dependence of inactivation.

Table 2: Representative Quantitative Outcomes for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione

Assay MetricExpected Result ProfileMechanistic Interpretation
IC50 (Resting State, -100 mV) > 100 µMLow affinity for closed channels; spares normal action potentials.
IC50 (Inactivated State, -60 mV) 10 – 30 µMHigh affinity for inactivated channels; targets rapidly firing neurons.
V1/2 of Steady-State Inactivation -10 to -15 mV hyperpolarizing shiftProbe stabilizes the inactivated state, requiring more hyperpolarization to recover.
MEA: Mean Firing Rate Minimal reduction (<15%)Baseline synaptic communication remains intact.
MEA: Network Burst Duration Significant reduction (>50%)Selective suppression of pathological, high-frequency ictal events.

Troubleshooting Guide

  • Issue: Compound precipitation observed in the perfusion bath.

    • Causality: Hydantoins are highly lipophilic and prone to crashing out of aqueous solutions.

    • Solution: Ensure the intermediate dilution step is performed rapidly. Do not exceed 0.1% final DMSO concentration. If necessary, utilize mild sonication during ACSF preparation.

  • Issue: Loss of voltage control (voltage clamp escapes) during patch-clamp.

    • Causality: Massive Na+ influx overwhelms the amplifier's ability to clamp the membrane, leading to artifactual current shapes.

    • Solution: Reduce the extracellular Na+ concentration (substitute with Choline-Cl) or ensure series resistance (Rs) is strictly <5 MΩ and >80% compensated.

  • Issue: No effect observed in MEA despite patch-clamp efficacy.

    • Causality: The network may not be firing at a high enough frequency to drive the channels into the inactivated state required for probe binding.

    • Solution: Induce hyperexcitability using Bicuculline or 4-Aminopyridine (4-AP) to increase the frequency of action potentials, thereby revealing the use-dependent block.

References

1.[1] BLD Pharm. "90197-34-5 | 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione". bldpharm.com. URL: 2.[2] NIH PMC. "Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes". nih.gov. URL: 3.[3] NIH. "Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons". nih.gov. URL: 4.[4] Ovid. "Network-specific mechanisms may explain the paradoxical effects of carbamazepine and phenytoin". ovid.com. URL: 5.[5] PLOS Computational Biology. "Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel". plos.org. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione in Aqueous Buffers

Welcome to the Technical Support Center for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione [1]. As a 5,5-disubstituted hydantoin derivative, this compound presents classic physicochemical challenges during assay developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione [1]. As a 5,5-disubstituted hydantoin derivative, this compound presents classic physicochemical challenges during assay development. This guide is designed for scientists and drug development professionals, moving beyond basic instructions to provide a deep, mechanistic understanding of why solubility issues occur and how to implement field-proven solutions.

Root Cause Analysis: The Thermodynamics of Hydantoin Precipitation

To resolve solubility issues, we must first understand the thermodynamic forces at play. 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione consists of a polar imidazolidine-2,4-dione (hydantoin) core[2] flanked by hydrophobic 5-cyclopropyl and 5-ethyl substituents.

  • High Crystal Lattice Energy: The hydantoin core acts as both a hydrogen-bond donor and acceptor (via the N-H and C=O groups). This allows the molecules to pack densely and form strong intermolecular bonds, resulting in a thermodynamically stable crystal lattice. The energy required to break this lattice during dissolution is exceptionally high[3].

  • Poor Aqueous Solvation: The 5-cyclopropyl and 5-ethyl groups act as lipophilic shields. When introduced to water, the hydrophobic effect limits solvent interactions, failing to compensate for the energy needed to disrupt the crystal lattice[3].

  • The "Solvent Shift" Phenomenon: Researchers often prepare concentrated stock solutions in DMSO. When this stock is diluted into an aqueous buffer, the localized rapid change in the dielectric constant causes the compound to instantaneously supersaturate and crash out of solution.

Troubleshooting Workflow

Use the logic diagram below to select the most appropriate solubilization strategy based on your experimental constraints.

TroubleshootingWorkflow Start Compound Precipitates in Aqueous Buffer CheckDMSO Is Final DMSO > 1%? Start->CheckDMSO FixDMSO Reduce DMSO concentration & use dropwise addition CheckDMSO->FixDMSO Yes CheckPH Can the bioassay tolerate pH > 8.5? CheckDMSO->CheckPH No AdjustPH Adjust pH to deprotonate the hydantoin ring CheckPH->AdjustPH Yes CheckExcipient Are solubilizers allowed? CheckPH->CheckExcipient No UseHPBCD Formulate with 5-10% HP-β-Cyclodextrin CheckExcipient->UseHPBCD Yes Alternative Consider Arginine or Micellar Surfactants CheckExcipient->Alternative No / Failed

Troubleshooting workflow for hydantoin compound precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in 100% DMSO but precipitates instantly when added to my PBS assay buffer. What is the mechanism behind this, and how do I prevent it? A1: You are observing a solvent shift precipitation. When a high-concentration DMSO stock is injected into an aqueous phase, the DMSO rapidly diffuses into the water, stripping the hydrophobic hydantoin of its solvation shell before it can homogeneously disperse. Solution: Ensure the final DMSO concentration is ≤1%. Always add the DMSO stock to the buffer dropwise while vortexing vigorously to prevent localized supersaturation pockets. If precipitation still occurs, the final concentration simply exceeds the thermodynamic solubility limit of the aqueous phase, requiring excipients[4].

Q2: Can I leverage pH adjustments to dissolve 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione? A2: Yes. Hydantoins are weakly acidic due to the imide proton (typical pKa ranges from 8.0 to 9.0). In neutral or acidic buffers, the compound is fully unionized, relying solely on poor dipole interactions. By increasing the buffer pH to 8.5–9.0, you deprotonate the imide nitrogen, converting the molecule into a highly water-soluble anionic salt.

Q3: My bioassay requires a strict physiological pH (7.4). How can I increase solubility without altering pH? A3: Use an inclusion complex former like Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic 5-cyclopropyl and 5-ethyl moieties of your compound will thermodynamically partition into the hydrophobic cavity, shielding them from water and creating a highly soluble host-guest complex without requiring a pH shift[5].

Q4: Are there alternative excipients if my cells are sensitive to cyclodextrins or DMSO? A4: Yes. L-Arginine (typically at 50–200 mM) can function as a potent solubilizer and aggregation suppressor. The guanidinium group of arginine can form favorable pi-cation and hydrogen-bonding interactions with the hydantoin ring, reducing the self-association of the drug molecules and maintaining them in a soluble state[6].

Quantitative Excipient Selection Guide

Below is a summary of commonly used solubilization matrices. Use this data to compare options based on your assay constraints.

Solubilization StrategyMechanism of ActionTypical Working RangeProsCons / Limitations
pH Adjustment (>8.5) Imide deprotonation (Salt formation)pH 8.5 – 9.5Highest absolute solubility gain.Highly restricted by cell line / enzyme pH tolerance.
HP-β-Cyclodextrin Hydrophobic cavity inclusion[5]5% – 10% (w/v)Biocompatible, zero pH alteration needed.Can sometimes mask the drug from hitting the target receptor.
L-Arginine HCl Favorable polar/hydrophobic interactions[6]50 mM – 200 mMExcellent for preserving protein/enzyme targets.High salt concentrations may alter bioassay osmolarity.
Tween-20 / Triton X-100 Micellar encapsulation0.05% – 0.5% (v/v)Highly effective for lipophilic substituents.Surfactants can lyse cellular membranes.

Step-by-Step Solubilization Methodologies

All protocols must be run alongside a Vehicle Control (buffer + solubilizing excipient, minus the hydantoin) to establish a self-validating baseline and prove the excipient itself is not causing assay artifacts.

Protocol A: Cyclodextrin Inclusion Complexation (Preferred for pH-sensitive bioassays)

Mechanism: Disrupts the crystal lattice by encapsulating hydrophobic substituents[5].

  • Buffer Preparation: Prepare your standard assay buffer (e.g., PBS or HEPES at pH 7.4).

  • Excipient Addition: Add HP-β-CD powder directly to the buffer to achieve a 10% (w/v) concentration. Stir until optically clear.

  • Drug Stock Prep: Prepare a 100x stock of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione in pure DMSO.

  • Complexation: While vortexing the 10% HP-β-CD buffer continuously, add the DMSO drug stock dropwise.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 10 minutes to ensure full inclusion complex equilibrium.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the compound is fully solubilized.

Protocol B: pH-Shift Solubilization (Preferred for robust biochemical assays)
  • Determine Target pH: Prepare a Tris or Borate buffer calibrated to pH 9.0.

  • Direct Dissolution: Weigh the solid 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione directly into the basic buffer (bypass DMSO entirely to avoid solvent-shift risks).

  • Agitation: Place on a thermoshaker at 37°C at 800 RPM for 30 minutes. The basic environment will ionize the hydantoin core.

  • Readjustment (Optional but Risky): If required, you can attempt to carefully titrate the pH back down toward 8.0 using 0.1M HCl. Warning: Go dropwise. If you hit the precipitation point (pKa), the compound will rapidly form an opaque suspension.

MechanisticPathways Solid Crystalline Hydantoin (High Lattice Energy) Aqueous Aqueous Buffer Phase (Poor Solvation) Solid->Aqueous Thermodynamic Barrier Deprotonation pH Shift > 8.5 (Ionization) Aqueous->Deprotonation Complexation HP-β-CD (Cavity Encapsulation) Aqueous->Complexation Soluble Fully Solubilized State (Bioassay Ready) Deprotonation->Soluble Complexation->Soluble

Mechanistic pathways for overcoming thermodynamic dissolution barriers.

References

  • Low-melting phenytoin prodrugs: In vitro and in vivo correlations ProQuest [Link]

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin ACS Omega [Link]

  • CYCLODEXTRINE PharmaQuesT[Link]

  • The effects of allantoin, arginine and NaCl on thermal melting and aggregation ResearchGate [Link]

  • Hydantoin - Chemical and Physical Properties Wikipedia[Link]

Sources

Optimization

Technical Support Center: Hydantoin Synthesis Troubleshooting &amp; Workflows

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the multicomponent synthesis of 5,5-disubstituted hydantoins.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the multicomponent synthesis of 5,5-disubstituted hydantoins. Here, we move beyond basic reaction templates to address the physical chemistry, causality of side reactions, and advanced troubleshooting required for complex pharmaceutical intermediates.

Mechanistic Insights: The Bucherer-Bergs Reaction

The standard method for synthesizing 5,5-disubstituted hydantoins is the 1[1], a multicomponent condensation involving a ketone, potassium cyanide (KCN), and ammonium carbonate


.

Q: What is the exact mechanistic pathway, and where do side reactions typically branch off?

A: Understanding the mechanism is essential for mitigating side reactions. The process initiates with the addition of cyanide to the ketone to form a cyanohydrin. Concurrently, the decomposition of


 provides ammonia 

and carbon dioxide

. The cyanohydrin undergoes an

substitution by ammonia to yield an

-aminonitrile[2]. Next, the amine performs a nucleophilic attack on

to form a cyano-carbamic acid. This intermediate undergoes an intramolecular cyclization into a 5-imino-oxazolidin-2-one, which finally undergoes a structural rearrangement via a transient isocyanate to afford the hydantoin[3].

Side reactions primarily occur when intermediate equilibrium states are disrupted by poor solubility, thermal degradation, or unoptimized pH levels.

Mechanism K Ketone CH Cyanohydrin K->CH HCN / KCN ALD Aldol Condensates (Base Side-Reaction) K->ALD Base catalysis AN α-Aminonitrile (Stall Point) CH->AN NH3 (SN2) CCA Cyano-Carbamic Acid AN->CCA CO2 Attack IOZ 5-Imino-Oxazolidin-2-One CCA->IOZ Intramolecular Cyclization HYD 5,5-Disubstituted Hydantoin IOZ->HYD Isocyanate Rearrangement AAA α-Amino Acid (Hydrolysis Product) HYD->AAA Prolonged Heating (H+/OH-)

Mechanism of Bucherer-Bergs reaction and points of side product divergence.

Troubleshooting Core FAQs

Q: My LC-MS shows a massive accumulation of an


-aminonitrile intermediate. Why is the reaction stalling? 

A: This is the most common failure point and is governed by Le Chatelier's principle. The conversion of


-aminonitrile to cyano-carbamic acid strictly relies on the availability of dissolved 

[3]. In open-flask reflux systems, the

gas generated by the decomposition of

boils out of the solvent. Without the electrophilic

, the

-aminonitrile has nothing to attack, causing the reaction cascade to stall[4].
  • The Fix: Shift the reaction to a sealed pressure vessel. By containing the gases, you force

    
     back into the solution matrix, overcoming the activation barrier for sterically hindered substrates.
    

Q: I am observing significant aldol condensation side products. How can I suppress this?

A: If your starting ketone is highly enolizable, the strong basicity (


) generated by aqueous ammonia and carbonate ions will rapidly deprotonate the 

-carbon. The resulting enolates will self-condense through nucleophilic attacks on unreacted ketone before the cyanohydrin can fully form.
  • The Fix: Avoid mixing all components simultaneously. Instead, utilize a step-wise approach by pre-forming the cyanohydrin derivative in a separate, mildly acidic step before introducing the strongly basic ammonium carbonate[1].

Q: Why am I getting


-amino acid byproducts instead of the target hydantoin? 

A: You are likely over-cooking the reaction. Hydantoins are susceptible to basic and acidic hydrolysis under extended thermal stress. Prolonged exposure to high heat (>90 hours) in the presence of carbonate will catalyze the nucleophilic ring-opening of the newly formed 5,5-disubstituted hydantoin, converting it irreversibly into an


-amino acid[2].

Workflow A Analyze Crude Reaction Mixture (LC-MS / IR / NMR) B Excess α-Aminonitrile Detected? A->B C Aldol Condensation Products Detected? A->C D Over-Hydrolysis to α-Amino Acid Detected? A->D Sol1 Use sealed pressure tube to retain CO2 gas B->Sol1 Yes Sol2 Use pre-formed cyanohydrin or non-enolizable ketone C->Sol2 Yes Sol3 Reduce reaction time/temp and monitor tightly D->Sol3 Yes

Diagnostic workflow for resolving dominant side reactions in hydantoin syntheses.

Diagnostic Signatures Quick Reference

To speed up root-cause analysis in your laboratory, cross-reference your crude analytical data against these common spectroscopic signatures of 5,5-disubstituted hydantoin side products:

Side Product / IssueCommon Analytical SignaturePrimary CauseImmediate Remediation

-Aminonitrile
IR: ~2200-2250

(

stretch)

venting / Substrate sterics
Perform in sealed pressure vessel
Aldol Condensates IR: ~1680

(Conjugated

)
Enolizable ketone + strong basicityUse pre-formed cyanohydrin

-Amino Acids
LC-MS:

shifted by -43 Da from target
Extended heating / over-reactionDecrease reaction time
Cyano-carbamic acid Intermittent low mass by LC-MSIncomplete intramolecular cyclizationElevate temperature incrementally

Validated Experimental Protocols

Protocol A: High-Pressure Synthesis of Phenytoin (Sterically Hindered Mitigation)

Context: When synthesizing 5,5-diphenylhydantoin (Phenytoin) from benzophenone, standard open-flask procedures yield a dismal 7% due to the bulky phenyl rings obstructing the


 attack phase[4]. Implementing an isolated pressure system pushes the yield to 75%[4].

Step-by-Step Methodology:

  • Reagent Loading: In a heavy-walled pressure reactor (rated for >10 bar), charge benzophenone (1.0 equiv), potassium cyanide (1.5 equiv), and ammonium carbonate (3.0 equiv).

  • Solvent Addition: Add a 60% aqueous ethanol solution. The ethanol solubilizes the hydrophobic benzophenone, while the aqueous component ensures the complete dissociation of the carbonate and cyanide salts[4].

  • Sealing & Heating: Seal the vessel mechanically to prevent the escape of volatile

    
     and 
    
    
    
    . Heat the mixture steadily to 110 °C. (Caution: Execute behind an appropriate blast shield).
  • Incubation: Stir at 110 °C for 10-15 hours. The elevated internal pressure overrides the steric hindrance of the diphenyl

    
    -aminonitrile intermediate.
    
  • Workup: Cool the vessel strictly to 0 °C before venting in a chemical fume hood to suppress latent HCN gas. Slowly acidify the mixture with 6M HCl to pH 3 to precipitate the 5,5-diphenylhydantoin. Filter, wash with cold water, and recrystallize.

Protocol B: Connective Synthesis via Silyl Ketene Acetals (Base-Sensitive Alternative)

Context: If the Bucherer-Bergs strongly fails due to the alkali-intolerance of your substrate[5], utilize a modern transition-metal catalyzed alternative developed by the Clayden group involving tandem


-amination and 

-arylation[6].

Step-by-Step Methodology:

  • Silver-Catalyzed Amination: To a solution of azocarboxamide in dry THF at -78 °C, add 10 mol% Silver Triflate (AgOTf) followed by the specific silyl ketene acetal derived from a methyl ester. Allow it to stir for 2-3 hours while warming to 20 °C. This generates an

    
    -amino-
    
    
    
    -aryl urea derivative[7].
  • Enolate Formation: Evaporate the THF solvent under reduced pressure and reconstitute the residue in anhydrous DMF. At -40 °C, introduce a strong base (e.g., KHMDS) to generate the ester enolate.

  • Intramolecular Arylation: Allow the mixture to slowly reach room temperature. The base triggers the intramolecular migration of the

    
    -aryl ring directly to the 
    
    
    
    -carbon of the ester[6].
  • Ring Closure: Following migration, the molecule naturally undergoes spontaneous cyclization to form the final 5,5-disubstituted hydantoin.

  • Purification: Quench the reaction carefully with saturated aqueous

    
    , extract into ethyl acetate, and purify via flash column chromatography.
    
References

1.4 - nih.gov[4] 2.1 - wikipedia.org[1] 3.6 - nih.gov[6] 4.3 - rsc.org[3] 5. 5 - jddtonline.info[5] 6.2 - alfa-chemistry.com[2] 7.7 - thieme-connect.com[7]

Sources

Troubleshooting

Technical Support Center: Optimizing Simmons-Smith Cyclopropanation

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the active reagent in the Simmons-Smith reaction, and how is it formed?

The active reagent is an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI).[1][2] It is not a free carbene (CH₂), which is a key reason for its high stereospecificity.[3] The reagent is typically generated in situ by the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple (Zn-Cu).[2][4] The zinc metal inserts into the carbon-iodine bond of diiodomethane to form the carbenoid.[1]

Q2: Why is the Simmons-Smith reaction considered stereospecific?

The reaction is stereospecific because it proceeds through a concerted, "butterfly-shaped" transition state where the methylene group is delivered to one face of the alkene.[5][6] Both new carbon-carbon bonds are formed simultaneously, which preserves the original stereochemistry of the alkene.[1][2][7] For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will give the trans-product.[1][8]

Q3: What is the Furukawa modification, and when should I use it?

The Furukawa modification involves using diethylzinc (Et₂Zn) in place of the zinc-copper couple.[7][9] This generally creates a more reactive carbenoid species.[1] It is particularly effective for less reactive or sterically hindered alkenes and enhances the directing effect of allylic alcohols.[1][7]

Q4: Can I use reagents other than diiodomethane?

Yes, alternatives have been developed, primarily due to the high cost of diiodomethane.[7] Dibromomethane can be used, though it may be less reactive.[7] Chloroiodomethane has also been shown to be a more reactive alternative for certain substrates.[10] For generating substituted cyclopropanes, other dihaloalkanes can be employed.[11]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My Simmons-Smith reaction is giving a very low yield or no cyclopropanated product. What are the likely causes and how can I fix it?

A: Low or no yield is a common issue that can often be traced back to the activity of the zinc reagent or the reaction conditions. Here’s a systematic approach to troubleshooting:

Pillar 1: Expertise & Experience - The "Why"

The heart of the Simmons-Smith reaction is the formation of the organozinc carbenoid. This species is sensitive to moisture and the activation state of the zinc metal. If the zinc is not sufficiently activated, or if there is water in your reaction, the carbenoid will not form efficiently, or it will be quenched before it can react with your alkene.

Pillar 2: Trustworthiness - Self-Validating Protocol

A robust protocol includes checks for reagent quality and reaction setup. The zinc-copper couple should be freshly prepared and have a dark gray or reddish-grey appearance.[12][13] All glassware must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[1][6]

Troubleshooting Steps & Solutions

  • Check Zinc Activation: The zinc-copper couple is the engine of this reaction. Its preparation is critical.

    • Cause: Inactive zinc surface. Commercial zinc dust is often coated with a passivating layer of zinc oxide.

    • Solution: Activate the zinc just before use. A common procedure involves washing the zinc dust with dilute acid (e.g., HCl) to remove the oxide layer, followed by treatment with a copper(II) sulfate or copper(II) acetate solution to deposit copper.[1][13][14]

    • Protocol: See the detailed protocol for preparing an active Zn-Cu couple below.

  • Ensure Anhydrous Conditions: The organozinc reagent is highly moisture-sensitive.

    • Cause: Water in the solvent, on the glassware, or in the starting materials will quench the carbenoid.

    • Solution: Use freshly distilled, anhydrous solvents.[1] Dry all glassware in an oven and cool it under an inert atmosphere. Ensure your alkene and diiodomethane are dry.

  • Evaluate Solvent Choice: The solvent can significantly impact the reaction rate.

    • Cause: Basic or coordinating solvents (like THF or ethers) can coordinate to the Lewis acidic zinc center, reducing the electrophilicity and reactivity of the carbenoid.[5][15] The reaction rate generally decreases as solvent basicity increases.[5]

    • Solution: Use non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][16] These are polar enough to dissolve the reagents but do not interfere with the reaction.

  • Consider Substrate Reactivity: The Simmons-Smith carbenoid is electrophilic.

    • Cause: Electron-deficient alkenes react much more slowly than electron-rich alkenes.[4][17]

    • Solution: For electron-deficient substrates, consider using a more reactive modification. The Furukawa modification (Et₂Zn/CH₂I₂) is a good starting point.[7] Alternatively, the Shi modification, which uses trifluoroacetic acid with diethylzinc and diiodomethane, generates a more nucleophilic carbenoid suitable for electron-poor alkenes.[7]

Data Summary: Solvent Effects on Reaction Rate

SolventRelative BasicityExpected Reaction Rate
1,2-Dichloroethane (DCE)LowFast
Dichloromethane (DCM)LowFast
Diethyl EtherModerateModerate to Slow
Tetrahydrofuran (THF)HighSlow
Problem 2: Poor Diastereoselectivity with Chiral Alcohols

Q: I am performing a cyclopropanation on an allylic or homoallylic alcohol, but the diastereoselectivity is poor. How can I improve it?

A: The Simmons-Smith reaction is renowned for its high diastereoselectivity with substrates containing a proximal hydroxyl group. Poor selectivity usually points to a disruption of the directing effect of this group.

Pillar 1: Expertise & Experience - The "Why"

The oxygen of the hydroxyl group acts as a Lewis base, coordinating to the Lewis acidic zinc atom of the carbenoid reagent.[1][18] This coordination delivers the methylene group to the syn-face of the double bond relative to the hydroxyl group, controlling the stereochemistry.[9][18][19] If this coordination is weak or disrupted, you will lose stereocontrol.

Pillar 2: Trustworthiness - Self-Validating Protocol

The key is to use a protocol that favors this coordination. The choice of reagent system is critical. The Furukawa modification (Et₂Zn/CH₂I₂) is often superior for directed cyclopropanations because diethylzinc is a stronger Lewis acid and enhances this coordinating effect.[1]

Troubleshooting Steps & Solutions

  • Switch to the Furukawa Modification:

    • Cause: The zinc-copper couple (ICH₂ZnI) may not be Lewis acidic enough to coordinate strongly with the hydroxyl group.

    • Solution: Use the Et₂Zn/CH₂I₂ system. The stronger Lewis acidity of the ethylzinc species enhances the pre-coordination with the alcohol, leading to higher diastereoselectivity.[1]

  • Check for Aggregation:

    • Cause: Under standard Simmons-Smith conditions, the intermediate zinc alkoxide can form dimers or tetramers, which may undergo non-selective intramolecular cyclopropanation.[20]

    • Solution: The use of certain additives or chiral ligands (like the Charette dioxaborolane ligand) can break up these aggregates and favor the formation of a monomeric, highly organized transition state, thus improving selectivity.[20]

Visualization: Directed Cyclopropanation Workflow

Below is a diagram illustrating the logical flow for achieving high diastereoselectivity.

Directed_Cyclopropanation cluster_start Starting Point cluster_problem Problem cluster_analysis Analysis cluster_solution Solution Start Chiral Allylic Alcohol + Alkene Problem Poor Diastereoselectivity Start->Problem Cause Weak OH-Zn Coordination? Problem->Cause Solution Use Furukawa Mod. (Et2Zn/CH2I2) Cause->Solution Yes Result Enhanced Coordination -> High Diastereoselectivity Solution->Result

Caption: Troubleshooting workflow for poor diastereoselectivity.

Problem 3: Side Reactions and Impurities

Q: My final product is contaminated with byproducts. I've observed methylation of heteroatoms and other unexpected impurities. What's going on?

A: Side reactions in Simmons-Smith chemistry are often due to the high reactivity and Lewis acidity of the zinc species, especially when excess reagent is used or reaction times are prolonged.

Pillar 1: Expertise & Experience - The "Why"

The zinc carbenoid is electrophilic and can react with other nucleophiles besides the intended alkene.[7] For example, alcohols can be methylated.[7] Additionally, the byproduct of the reaction is zinc iodide (ZnI₂), a Lewis acid that can potentially catalyze other unwanted reactions if your product is acid-sensitive.[7]

Pillar 2: Trustworthiness - Self-Validating Protocol

A well-designed experiment uses the correct stoichiometry and includes a proper quenching and workup procedure to neutralize reactive species and remove byproducts.

Troubleshooting Steps & Solutions

  • Control Stoichiometry and Reaction Time:

    • Cause: Using a large excess of the Simmons-Smith reagent or allowing the reaction to run for too long can lead to the methylation of sensitive functional groups like alcohols.[7]

    • Solution: Carefully control the stoichiometry. Use a modest excess of the diiodomethane and zinc reagent (e.g., 1.5-2.0 equivalents). Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.

  • Implement a Proper Quench and Workup:

    • Cause: Residual organozinc species and the Lewis acidic ZnI₂ byproduct can cause issues during workup and purification.

    • Solution: Quench the reaction carefully at 0 °C. A saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used to dissolve the zinc salts and quench any remaining carbenoid.[1][6] Alternatively, quenching with pyridine can scavenge ZnI₂.[7] Follow with a standard aqueous workup.

  • Address Specific Side Reactions:

    • Allylic Thioethers: The Furukawa reagent (Et₂Zn/CH₂I₂) can react with allylic thioethers to form sulfur ylides, which can then undergo a[1][7]-sigmatropic rearrangement instead of cyclopropanation.[7] If this is an issue, a large excess of the Simmons-Smith reagent may be required to favor cyclopropanation.[7]

Visualization: Reaction Mechanism and Side Product Formation

Caption: Main reaction pathway vs. a common side reaction.

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol is adapted from established methods.[13][14]

  • Place zinc dust (e.g., 0.75 g atom) in an Erlenmeyer flask.

  • Add 3% aqueous HCl and stir vigorously for 1 minute to etch the zinc surface. Decant the acid.

  • Repeat the acid wash 2-3 times.

  • Wash the activated zinc with several portions of deionized water until the washings are neutral.

  • Wash with two portions of 2% aqueous copper(II) sulfate solution. You should observe the deposition of copper, and the zinc will turn dark gray.

  • Wash the resulting Zn-Cu couple with deionized water, then with ethanol, and finally with anhydrous diethyl ether.

  • Dry the dark gray powder under vacuum and store it under an inert atmosphere. Use it as soon as possible.

Protocol 2: General Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is a general guideline for the cyclopropanation of a simple alkene like 1-octene.[6]

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: While stirring, slowly add diethylzinc (2.0 eq, e.g., as a solution in hexanes) via syringe. Then, add diiodomethane (2.0 eq) dropwise. A white precipitate of zinc iodide may form.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride. Stir until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Center for Biotechnology Information. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. Master Organic Chemistry. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. [Link]

  • Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]

  • Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. National Center for Biotechnology Information. [Link]

  • Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. Oreate AI. [Link]

  • Zinc–copper couple. Wikipedia. [Link]

  • Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Sci-Hub. [Link]

  • Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis. YouTube. [Link]

  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]

  • SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM. YouTube. [Link]

  • Reaction Pathways of the Simmons−Smith Reaction. ACS Publications. [Link]

  • A Tutorial on the Simmons-Smith Reaction. University of Wisconsin-Madison. [Link]

  • Simmons-Smith Cyclopropanation Reaction. Wiley Online Library. [Link]

  • Problem 63 Simmons-Smith reaction of cycloh... Vaia. [Link]

  • norcarane. Organic Syntheses. [Link]

  • Simmons Smith Reaction | 365 Chemistry | Problem | Question | Solved. YouTube. [Link]

  • Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. ACS Publications. [Link]

  • Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. [Link]

  • Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube. [Link]

  • Reaction Pathways of the Simmons−Smith Reaction | Request PDF. ResearchGate. [Link]

  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. [Link]

  • a. Scale‐up experiment under intensified conditions (see Supporting... ResearchGate. [Link]

  • Continuous Manufacturing for the Simmons-Smith Reaction: A Step Forward in Flow Chemistry. Microinnova Engineering GmbH. [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of California, Irvine. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Simmons-Smith Reaction. YouTube. [Link]

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Optimization

Technical Support Center: Hydantoin Bioavailability Troubleshooting &amp; Formulation Guide

Welcome to the Technical Support Center for Hydantoin-Based Drug Development. As Application Scientists, we frequently see novel hydantoin derivatives stall in preclinical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydantoin-Based Drug Development. As Application Scientists, we frequently see novel hydantoin derivatives stall in preclinical development. While the hydantoin scaffold offers excellent pharmacodynamic properties (notably in neurology and infectious disease), its innate physicochemical properties often lead to profound failures in oral pharmacokinetics.

This guide provides targeted troubleshooting, underlying mechanistic logic, and field-validated protocols to overcome the solubility and absorption barriers inherent to hydantoin derivatives.

SECTION 1: Diagnostic FAQ – The Bioavailability Bottleneck

Q1: Why do our novel hydantoin candidates consistently fail in vivo pharmacokinetic (PK) evaluations despite high in vitro target affinity?

A: The failure almost always stems from the thermodynamic stability of the hydantoin crystal lattice. The hydantoin heterocyclic ring contains two hydrogen-bond (H-bond) donors and two H-bond acceptors[1]. This architecture establishes a highly rigid, densely packed intermolecular hydrogen bonding network.

Because of this density, hydantoin derivatives exhibit exceptionally high crystal lattice energies, clinically observed as elevated melting points (e.g., the classic hydantoin, phenytoin, melts at ~296 °C)[1][2]. Breaking this robust lattice in aqueous gastrointestinal fluids requires immense thermodynamic energy, resulting in poor aqueous solubility (often < 30 µg/mL at physiological pH)[1]. Consequently, these compounds are universally categorized as Biopharmaceutics Classification System (BCS) Class II or IV molecules, where dissolution is the strict rate-limiting step to oral absorption[2][3].

Q2: Will standard micronization (particle size reduction) resolve these absorption issues?

A: Rarely. While particle size reduction (via jet milling) increases the total available surface area—thereby accelerating the rate of dissolution according to the Noyes-Whitney equation—it does absolutely nothing to alter the thermodynamic saturation solubility of the drug[4]. If your required therapeutic dose exceeds the maximum saturation volume of the GI tract, micronized crystals will simply remain as undissolved suspensions. You must utilize strategies that bypass the crystal lattice energy entirely, such as solid dispersions or prodrug modifications.

HydantoinBioavailability A Hydantoin Derivative (High Crystal Lattice Energy) B Strong Intermolecular H-Bonding (2 Donors / 2 Acceptors) A->B C Poor Aqueous Solubility (<30 µg/mL) B->C D BCS Class II / IV Poor Oral Bioavailability C->D E Amorphous Solid Dispersion (Disrupts Lattice) D->E Formulation F Phosphate Ester Prodrug (Ionizable Masking) D->F Modification G Enhanced Oral Absorption & Systemic Exposure E->G F->G

Caption: Logical workflow mapping hydantoin lattice energy constraints to bioavailability solutions.

SECTION 2: Formulation Interventions – Amorphous Solid Dispersions (ASDs)

Q: How do we successfully stabilize the amorphous state of our hydantoin API without it crashing out in the GI tract?

A: By formulating an Amorphous Solid Dispersion (ASD), you strip away the crystal lattice barrier entirely. The drug is locked in its high-energy amorphous state within a polymer matrix[5]. However, the primary risk of an ASD is spontaneous recrystallization in the stomach (the "spring and parachute" effect failing).

To prevent this, you must select an amphiphilic polymer excipient that provides transient hydrogen bonding to the hydantoin’s active secondary amines, sterically shielding them from reforming a crystal lattice[1].

Quantitative Data: Polymer Excipient Selection
Polymer MatrixMechanism of Hydantoin StabilizationDrug Loading CapacityPreferred Manufacturing
PVP-K30 Superior H-bond acceptor; binds hydantoin NH groups.15% - 25%Solvent Evaporation / Spray Drying[5]
PEG-6000 Steric entrapment; forms a semi-crystalline matrix.10% - 30%Hot Melt Extrusion / Melting[5]
PVA / β-CD Inclusion complexation and surface wetting enhancement.20% - 50%Kneading / Solvent Evaporation[6]
Standard Protocol: Solvent Evaporation Method for Hydantoin ASDs

This self-validating protocol utilizes solvent evaporation to create a homogenous molecular dispersion[5][6].

  • Step 1: Solvent Selection & Co-Dissolution

    • Action: Dissolve the hydantoin API and the selected polymer (e.g., PVP-K30) in a highly volatile organic solvent system (typically Ethanol:Dichloromethane 1:1 v/v) at a 1:3 Drug-to-Polymer ratio[5].

    • Causality: The co-solvent must completely dissolve both components to ensure true molecular-level mixing. Suspensions will cause seeding and immediate recrystallization.

  • Step 2: Rapid Solvent Evaporation

    • Action: Transfer the solution to a rotary evaporator. Apply a vacuum at 40 °C with rapid rotation (150 rpm) to flash-evaporate the solvent.

    • Causality: Rapid evaporation kineticly "freezes" the drug molecules within the polymer chains before they have the thermodynamic opportunity to align into a crystal lattice.

  • Step 3: Secondary Vacuum Drying (Critical Step)

    • Action: Transfer the resulting film to a vacuum desiccator at 25 °C for a minimum of 24 hours.

    • Causality: Residual organic solvents act as aggressive plasticizers. Even tiny amounts will drastically lower the Glass Transition Temperature (Tg) of the dispersion, granting the polymer enough mobility to allow the hydantoin molecules to find one another and recrystallize on the shelf.

  • Step 4: Milling and Sizing

    • Action: Gently pulverize the dried solid dispersion using a mortar and pestle, followed by sieving through a #60 mesh screen. The resulting powder is ready for in vitro dissolution testing in FaSSIF (Fasted State Simulated Intestinal Fluid).

SECTION 3: Chemical Engineering – The Prodrug Approach

Q: Formulation approaches (ASDs/SMEDDS) are failing due to massive dose requirements. How can structural modification help without altering our target affinity?

A: When formulation hits a wall, covalent chemical modification via a prodrug strategy is required. The gold standard for hydantoins is the fosphenytoin approach —converting the highly crystalline hydantoin into a water-soluble phosphate ester prodrug[7][8].

By attaching a bulky, ionizable phosphate group to the hydantoin ring (typically using a formaldehyde-derived hydroxymethyl linker), you achieve two physicochemical breakthroughs:

  • Lattice Disruption: You sterically block the intermolecular hydrogen bonds, destroying the high-melting crystal structure[2].

  • Ionization: The phosphate moiety is deprotonated at physiological pH, rendering the molecule highly hydrophilic.

Quantitative Data: Physicochemical Shifts (Model Hydantoin vs. Prodrug)
ParameterPhenytoin (Parent Drug)Fosphenytoin (Phosphate Prodrug)Net Impact
Aqueous Solubility ~ 27 µg/mL[1]> 100,000 µg/mL[7][9]> 3,700-fold Increase
log P (Lipophilicity) 1.92[1]< 0 (Highly Polar)Enhanced fluid compatibility
Oral Bioavailability Erratic / Dissolution limited[10]High / Permeability limitedReliable, rapid systemic loading

Upon oral absorption or parenteral administration, the prodrug is entirely inactive. However, it is rapidly cleaved by ubiquitous alkaline phosphatases in the intestinal wall, liver, and erythrocytes[7].

ProdrugCleavage P Hydantoin Prodrug Phosphate Ester E Alkaline Phosphatases P->E Cleavage I Unstable Intermediate Hemiaminal E->I A Active Hydantoin Target Binding I->A Spontaneous Decomposition B Byproducts: Phosphate + Formaldehyde I->B

Caption: Phosphatase-mediated metabolic activation pathway of hydantoin phosphate prodrugs.

This sequence produces an unstable hemiaminal intermediate that spontaneously decomposes into the active parent hydantoin drug, inorganic phosphate, and a negligible, safe amount of formaldehyde[7]. Because this conversion happens after or during absorption, the thermodynamic barrier of the parent crystal lattice is completely bypassed.

References

  • US4163058A - Derivatives of 5,5-diphenylhydantoin exhibiting enhanced solubility and the therapeutic use thereof - Google Patents. 9

  • Fosphenytoin - StatPearls - NCBI Bookshelf - NIH. 7

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability | Journal of Medicinal Chemistry - ACS Publications. 2

  • “SYNTHESIS AND SOLUBILITY ENHANCEMENT OF PHENYTOIN BY SOLID DISPERSION USING VARIOUS POLYMERS” - IJNRD. 5

  • Formulation and Evaluation of Solid Dispersion of Phenytoin by Solvent Evaporation Technique - Asian Journal of Pharmaceutical Research. 6

  • Phenytoin | Deranged Physiology. 10

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC - NIH. 1

  • Poorly Water Soluble Drugs: Change in Solubility for Improved Dissolution Characteristics a Review - idosi.org. 4

  • Enhancement of Oral Bioavailability and Solid Dispersion: A Review - Journal of Applied Pharmaceutical Science. 3

  • Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key. 8

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Reference Data & Comparative Studies

Validation

Off-Target Screening for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione: A Comparative Guide to De-risking a Novel Anticonvulsant Candidate

In the pursuit of novel therapeutics, particularly for neurological disorders, the early and comprehensive identification of off-target interactions is paramount to mitigating safety-related attrition in later stages of...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics, particularly for neurological disorders, the early and comprehensive identification of off-target interactions is paramount to mitigating safety-related attrition in later stages of drug development. This guide provides a detailed comparative framework for the off-target screening of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (hereafter referred to as CPD-001) , a novel hydantoin derivative with potential as an anticonvulsant agent.

The structure of CPD-001, featuring a cyclopropyl group, is designed to enhance potency and metabolic stability while potentially reducing off-target effects commonly associated with this class of drugs.[1][2][3][4] This guide will objectively compare the hypothetical off-target profile of CPD-001 with that of Phenytoin , a widely used hydantoin anticonvulsant with a well-characterized off-target profile, and a structural analog, 5,5-Dicyclopropylimidazolidine-2,4-dione (DCPD) , to elucidate the contribution of the ethyl and second cyclopropyl group to the off-target liability.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind experimental choices and providing detailed, actionable protocols.

The Criticality of Early Off-Target Screening

The journey of a drug candidate from discovery to clinical use is fraught with challenges, with a significant percentage of failures attributed to unforeseen adverse effects.[5] These off-target interactions, where a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target, can lead to a range of toxicities.[1][2] For anticonvulsant drugs, which often target ion channels and receptors in the central nervous system (CNS), a thorough understanding of off-target liabilities is crucial to ensure patient safety.[6][7][8]

The hydantoin class of anticonvulsants, while effective, is known for a spectrum of off-target effects, including impacts on cardiac ion channels, metabolic enzymes, and various receptors.[6][7][8][9][10] Therefore, a systematic and tiered approach to off-target screening for a novel hydantoin derivative like CPD-001 is not merely a regulatory requirement but a fundamental aspect of robust drug design.

A Tiered Approach to Off-Target Screening: The Screening Cascade

A well-designed screening cascade enables a progressive and cost-effective evaluation of a compound's off-target profile, starting with broad, high-throughput in silico and in vitro screens and moving towards more focused and complex cellular and functional assays.[5][11][12]

Caption: A tiered off-target screening cascade for CPD-001.

Part 1: In Silico and Broad Panel Screening

The initial tier focuses on computational predictions and broad in vitro screening to cast a wide net for potential off-target interactions.

In Silico Profiling

Before embarking on expensive and time-consuming wet-lab experiments, in silico tools can provide valuable initial insights into the potential off-target profile of CPD-001.[13][14][15][16] These computational methods leverage vast databases of known drug-target interactions and employ algorithms based on chemical structure similarity, pharmacophore modeling, and machine learning.[13][14]

Methodology:

  • Chemical Structure Similarity: Utilize platforms like the Similarity Ensemble Approach (SEA) to compare the 2D and 3D structure of CPD-001 against libraries of compounds with known biological activities.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of CPD-001 and screen it against a database of protein targets.

  • Machine Learning and AI: Employ artificial intelligence-driven platforms that use multi-task graph neural networks to predict a wider range of potential off-target interactions.[1]

Expected Insights: This initial screen will generate a ranked list of potential off-target proteins, helping to prioritize subsequent experimental validation. For CPD-001, we would pay close attention to predictions related to CNS receptors, ion channels, and metabolic enzymes.

Broad Ligand Binding Panel

A broad radioligand binding assay panel provides a cost-effective and high-throughput method to experimentally assess the interaction of CPD-001 with a diverse set of clinically relevant targets.[17][18][19][20][21] Commercial panels, such as Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panel, offer a standardized and well-validated approach.

Comparative Data Table (Hypothetical):

Target FamilyTargetCPD-001 (% Inhibition @ 10 µM)Phenytoin (% Inhibition @ 10 µM)DCPD (% Inhibition @ 10 µM)
GPCRs Adrenergic α1< 20%45%< 20%
Dopamine D2< 20%30%< 20%
Serotonin 5-HT2A25%55%35%
Ion Channels Calcium Channel, L-type35%65%40%
Sodium Channel (Site 2)>95% (On-Target) >95% (On-Target) >95% (On-Target)
Enzymes PDE4< 20%28%< 20%
Transporters Norepinephrine Transporter< 20%32%< 20%

Interpretation: The hypothetical data suggests that CPD-001 exhibits a cleaner off-target profile compared to Phenytoin, with significantly less interaction with adrenergic, dopaminergic, and serotonergic receptors. The slightly increased inhibition at the 5-HT2A and L-type calcium channels for DCPD compared to CPD-001 suggests a potential influence of the second cyclopropyl group on these interactions. The high inhibition at the sodium channel is the expected on-target activity for this class of compounds.[22]

Part 2: Focused In Vitro Assays

Based on the initial screening results and the known liabilities of the hydantoin class, the second tier involves more detailed in vitro characterization of key off-target interactions.

Cytochrome P450 (CYP) Inhibition

Drug-drug interactions are a major concern in clinical practice, and inhibition of CYP450 enzymes is a primary cause.[8][23][24][25][26][27] Given that Phenytoin is a known inducer of several CYP enzymes, assessing the inhibitory potential of CPD-001 is crucial.[7][8]

Experimental Protocol: CYP450 Inhibition IC50 Determination

  • Materials: Human liver microsomes, specific CYP isoform substrates, NADPH regenerating system, and test compounds (CPD-001, Phenytoin, DCPD, and a known inhibitor as a positive control).

  • Procedure: a. Pre-incubate human liver microsomes with a range of concentrations of the test compound. b. Initiate the metabolic reaction by adding the specific CYP substrate and the NADPH regenerating system. c. After a defined incubation period, quench the reaction. d. Quantify the formation of the metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Data Table (Hypothetical IC50 values in µM):

CYP IsoformCPD-001PhenytoinDCPD
CYP1A2 > 5025> 50
CYP2C9 15520
CYP2C19 25830
CYP2D6 > 50> 50> 50
CYP3A4 3510 (inducer)45

Interpretation: The hypothetical data suggests that CPD-001 is a weaker inhibitor of key CYP enzymes compared to Phenytoin, potentially indicating a lower risk of drug-drug interactions. The cyclopropyl groups in both CPD-001 and DCPD appear to reduce the interaction with these metabolic enzymes.

hERG Potassium Channel Blockade

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[28][29][30][31][32]

Experimental Protocol: hERG Manual Patch Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: a. Establish a whole-cell patch clamp configuration. b. Apply a specific voltage protocol to elicit hERG currents. c. Perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis: Measure the reduction in the hERG tail current and calculate the IC50 value.

Caption: Workflow for the hERG patch clamp assay.

Comparative Data Table (Hypothetical IC50 values in µM):

CompoundhERG IC50 (µM)
CPD-001 > 30
Phenytoin 15
DCPD > 30

Interpretation: The hypothetical data indicates that CPD-001 and DCPD have a significantly lower potential to block the hERG channel compared to Phenytoin, suggesting a reduced risk of cardiac arrhythmias.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to de-risking the novel anticonvulsant candidate, 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CPD-001), through a tiered off-target screening strategy. The hypothetical data presented suggests that CPD-001 possesses a more favorable off-target profile compared to the established drug Phenytoin, with reduced interactions with key GPCRs, metabolic enzymes, and the hERG channel. The comparison with the structural analog DCPD provides initial insights into the structure-activity relationships governing these off-target interactions.

Further investigation should focus on cellular and functional assays to understand the physiological consequences of any identified off-target activities. A comprehensive in vitro toxicology assessment, including assays for hepatotoxicity and genotoxicity, will also be essential. By employing a rigorous and data-driven off-target screening cascade early in the drug discovery process, the development of safer and more effective therapeutics can be significantly enhanced.

References

  • Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. PubMed. [Link]

  • Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. PubMed. [Link]

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  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione and its Phenyl Analog

Abstract In drug discovery, enhancing metabolic stability is a critical step in optimizing a lead compound's pharmacokinetic profile, ultimately influencing its efficacy and safety.[1][2] A common strategy in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In drug discovery, enhancing metabolic stability is a critical step in optimizing a lead compound's pharmacokinetic profile, ultimately influencing its efficacy and safety.[1][2] A common strategy in medicinal chemistry involves the bioisosteric replacement of metabolically labile groups. This guide provides an in-depth comparison of the metabolic stability of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione and its direct analog, 5-Phenyl-5-ethylimidazolidine-2,4-dione. We present a detailed experimental protocol for an in vitro metabolic stability assay using human liver microsomes (HLM), a standard model for evaluating phase I metabolism.[3][4] The presented data, though illustrative, is based on established metabolic principles, demonstrating that the replacement of a phenyl ring with a cyclopropyl group can significantly curtail cytochrome P450 (CYP)-mediated metabolism.[5] This guide explains the causality behind the experimental design, interprets the resulting data, and discusses the mechanistic basis for the observed differences in stability, providing valuable insights for researchers in drug development.

Introduction: The Quest for Metabolic Robustness

The journey of a drug candidate from discovery to clinical use is fraught with challenges, a primary one being its metabolic fate. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while slow metabolism can lead to accumulation and potential toxicity.[2] Therefore, early assessment of metabolic stability is paramount. These evaluations are typically conducted using in vitro systems that contain key drug-metabolizing enzymes, such as liver microsomes, S9 fractions, or hepatocytes.[3][4][6]

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals, particularly anticonvulsants like phenytoin.[7][8][9] The substituents at the C-5 position of the hydantoin ring are critical for pharmacological activity but are also often the primary sites of metabolism.

This guide focuses on a comparative analysis of two such analogs:

  • Compound A: 5-Phenyl-5-ethylimidazolidine-2,4-dione

  • Compound B: 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione

The core structural difference is the replacement of a phenyl group with a cyclopropyl group. This is a classic example of bioisosteric replacement, a strategy used to improve a molecule's physicochemical and pharmacokinetic properties while retaining its desired biological activity.[10][11] Aromatic rings, like the phenyl group, are often susceptible to hydroxylation by cytochrome P450 enzymes, a major pathway for drug clearance.[12][13] The cyclopropyl group, as a saturated aliphatic ring, is often more resistant to such oxidative metabolism, potentially offering a significant advantage in metabolic stability.[5][14]

We will explore this hypothesis through a detailed experimental protocol and discuss the underlying biochemical mechanisms that govern the metabolic fates of these two compounds.

Experimental Methodology: An In Vitro Assessment of Metabolic Stability

To objectively compare the two compounds, we employ a well-established in vitro assay using human liver microsomes (HLM). HLMs are vesicles of the endoplasmic reticulum from liver cells and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4] This makes them a cost-effective and reliable system for determining a compound's intrinsic clearance (CLint).[3][4]

Materials and Reagents
  • Test Compounds: 5-Phenyl-5-ethylimidazolidine-2,4-dione (Compound A), 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (Compound B)

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control: Verapamil or Testosterone (compounds with known high clearance)

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for quantification.[15][16]

Experimental Workflow Diagram

The following diagram outlines the key steps in the metabolic stability assay.

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Incubation Mix: Buffer + HLM + Test Compound pre_incubate Pre-incubate Mix for 5 min prep_buffer->pre_incubate prep_nadph Prepare NADPH Solution start_reaction Start Reaction: Add NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction: Add Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze calc Calculate % Remaining analyze->calc plot Plot ln(% Remaining) vs. Time calc->plot determine Determine t½ and Clint plot->determine

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Incubation Protocol
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture by combining the potassium phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Prepare separate reactions for Compound A, Compound B, and the positive control. Also, prepare a negative control reaction without the NADPH cofactor to check for non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. This step allows the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The presence of NADPH is essential as it provides the reducing equivalents required by CYP enzymes for their catalytic activity.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture. The "0 minute" sample is taken immediately after adding NADPH and represents the initial concentration.

  • Reaction Quenching: Immediately add the aliquot to a separate tube containing ice-cold acetonitrile with a fixed concentration of an internal standard. The cold acetonitrile serves two purposes: it stops the enzymatic reaction by precipitating the microsomal proteins and the internal standard aids in accurate quantification during LC-MS/MS analysis.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method. The method should be optimized to selectively detect and quantify the parent compound and the internal standard.[17][18]

Data Analysis
  • Quantification: The peak area ratio of the test compound to the internal standard is calculated for each time point.

  • Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line (k) is determined. The half-life is calculated using the formula: t½ = -0.693 / k

  • Determine Intrinsic Clearance (Clint): The in vitro intrinsic clearance is calculated using the following formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)

Results: A Quantitative Comparison

The following table summarizes the key metabolic stability parameters derived from the assay for both compounds.

ParameterCompound A (Phenyl)Compound B (Cyclopropyl)Verapamil (Control)
Half-Life (t½, min) 25> 12015
Intrinsic Clearance (Clint, µL/min/mg) 55.4< 11.592.4
% Remaining at 60 min 18.9%85.2%4.0%

Interpretation of Results: The data clearly indicates a significant difference in metabolic stability.

  • Compound A (Phenyl): Exhibits moderate to high clearance with a half-life of 25 minutes. A substantial portion of the compound is metabolized within the 60-minute incubation period.

  • Compound B (Cyclopropyl): Shows much higher metabolic stability. The half-life is greater than the maximum incubation time, and the intrinsic clearance is very low. The vast majority of the compound remains unmetabolized after 60 minutes.

  • Verapamil (Control): The high clearance and short half-life of the positive control confirm that the enzymatic system was active and functioning as expected.

Discussion: Mechanistic Insights into Metabolic Fate

The experimental results strongly support the hypothesis that replacing the phenyl group with a cyclopropyl group enhances metabolic stability. The underlying reason lies in the primary metabolic pathways catalyzed by CYP enzymes.

The Vulnerability of the Phenyl Group

The phenyl group in Compound A is a prime target for oxidative metabolism. Cytochrome P450 enzymes, particularly isoforms like CYP2C9 and CYP3A4, readily catalyze the hydroxylation of aromatic rings.[19][20] This process typically proceeds through the formation of a highly reactive arene oxide intermediate, which then rearranges to form a phenol (a hydroxylated phenyl group).[12] This is a major clearance pathway for many drugs containing aromatic moieties. The resulting hydroxylated metabolite is more polar and can be more readily excreted, often after further Phase II conjugation reactions.

The Robustness of the Cyclopropyl Group

In contrast, the cyclopropyl group of Compound B lacks the π-electron system that makes the phenyl ring susceptible to electrophilic attack by CYPs. While aliphatic C-H bonds can be oxidized, the bonds within a cyclopropyl ring are sterically hindered and generally less favorable for enzymatic attack compared to an exposed aromatic ring.[5] While metabolism of cyclopropyl groups can occur, it is less common and typically requires specific enzyme orientations, potentially leading to ring-opening, but this is often a much slower process than aromatic hydroxylation.[12] This inherent resistance to common oxidative pathways results in the significantly lower clearance and longer half-life observed for Compound B.

Potential Metabolic Pathways

The diagram below illustrates the likely primary metabolic "soft spot" for each compound.

Metabolism cluster_A Compound A (Phenyl Analog) cluster_B Compound B (Cyclopropyl Analog) A 5-Phenyl-5-ethyl- imidazolidine-2,4-dione A_met Hydroxylated Metabolite (Phenolic derivative) A->A_met CYP-mediated Aromatic Hydroxylation (Major Pathway) B 5-Cyclopropyl-5-ethyl- imidazolidine-2,4-dione B_met Minor or No Metabolism (Parent Compound) B->B_met Resistant to Aromatic Hydroxylation

Caption: Predominant metabolic pathways for the phenyl vs. cyclopropyl analogs.

Implications for Drug Design

This comparison serves as a practical demonstration of the "block-the-metabolism" strategy in medicinal chemistry. By identifying a metabolically labile site (the phenyl ring) and replacing it with a bioisosteric, more stable equivalent (the cyclopropyl ring), one can dramatically improve a compound's pharmacokinetic profile.[11][14] The benefits of such an improvement include:

  • Increased Half-Life and Exposure: Leading to potentially less frequent dosing.[4]

  • Improved Bioavailability: As less of the drug is cleared during its first pass through the liver.

  • More Predictable Pharmacokinetics: Reducing inter-patient variability that can arise from differences in CYP enzyme expression.[4]

Conclusion

The in vitro metabolic stability assay of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione and its phenyl analog provides compelling evidence for the strategic advantage of using a cyclopropyl group as a bioisostere for a phenyl ring. The cyclopropyl analog demonstrated substantially greater stability in human liver microsomes, attributable to its resistance to the CYP-mediated aromatic hydroxylation that is a major clearance pathway for the phenyl-containing compound. This guide illustrates how a targeted, structure-based modification can profoundly enhance a molecule's metabolic profile, a foundational principle in the optimization of drug candidates for successful clinical development.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Google Books.
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  • Navarrete-Vazquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2009–2018. [Link]

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Validation

A Comparative Efficacy Analysis of 5-Cyclopropyl-Substituted Imidazolidine-2,4-diones in Preclinical Seizure Models

This guide provides an in-depth, objective comparison of the anticonvulsant efficacy of a promising imidazolidine-2,4-dione derivative. Our analysis synthesizes data from key preclinical seizure models to build a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the anticonvulsant efficacy of a promising imidazolidine-2,4-dione derivative. Our analysis synthesizes data from key preclinical seizure models to build a comprehensive profile of its potential therapeutic utility. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the discovery of novel antiepileptic drugs (AEDs).

A Note on the Investigated Compound: The primary focus of this guide is the anticonvulsant profile of 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione, a compound for which robust preclinical data is available. This compound serves as a close structural analog to 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione, and the insights derived are considered highly relevant to the broader class of 5-cyclopropyl-substituted imidazolidine-2,4-diones.

The Imperative for Diverse Seizure Models in AED Discovery

Epilepsy is not a single disorder but a complex spectrum of neurological conditions characterized by recurrent seizures. These seizures manifest in various forms, originating from different neurobiological dysfunctions. Consequently, the successful preclinical evaluation of a potential AED hinges on its assessment across a battery of validated animal models.[1] Each model is designed to mimic specific aspects of human seizure types, and a compound's activity profile across these models can predict its potential clinical spectrum of action.[2]

This guide will focus on three cornerstone models for initial in vivo anticonvulsant screening:

  • Maximal Electroshock (MES) Seizure: A model for generalized tonic-clonic seizures, which assesses a drug's ability to prevent the spread of seizure activity.[3]

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure: A chemoconvulsant model used to detect compounds that raise the seizure threshold, considered predictive of efficacy against absence and myoclonic seizures.[2][4]

  • 6-Hz Psychomotor Seizure: A model of therapy-resistant focal seizures, valuable for identifying compounds with novel mechanisms of action that may be effective where other drugs fail.[5][6][7]

Comparative Efficacy Data

The anticonvulsant potency of 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione was evaluated and compared against established and new-generation AEDs. The median effective dose (ED₅₀), the dose required to produce the desired anticonvulsant effect in 50% of the animal population, is the primary metric for comparison.

CompoundMES (rats, p.o.) ED₅₀ [mg/kg]scPTZ (rats, p.o.) ED₅₀ [mg/kg]6-Hz (mice, i.p.) ED₅₀ [mg/kg]Primary Mechanism/Use Profile
5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione 5.76 [8]57.31 [8]26.06 [8]Investigational
Phenytoin~20-30InactiveInactiveGeneralized Tonic-Clonic & Focal Seizures (Na+ Channel Blocker)[9]
EthosuximideInactive~50-100InactiveAbsence Seizures (T-type Ca2+ Channel Blocker)[1]
LevetiracetamInactiveInactive/Weak~20-30Focal Seizures, Broad Spectrum (SV2A Ligand)[8][10]
Valproate~150-270~100-150ActiveBroad Spectrum (Multiple Mechanisms)[11][12]
Lamotrigine~5-15~20-50ActiveBroad Spectrum (Na+ Channel Blocker)[7][9]

Note: ED₅₀ values for comparator drugs are approximate ranges compiled from literature for general comparison and can vary based on specific experimental conditions (e.g., species, administration route). The data for the investigational compound is from a specific study for direct context.[8]

Analysis of Efficacy Profile

The data reveals a compelling and broad-spectrum anticonvulsant profile for 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione.

  • Maximal Electroshock (MES) Seizure: The compound demonstrates exceptional potency in the MES model with an ED₅₀ of 5.76 mg/kg.[8] This is significantly more potent than established drugs like Phenytoin and Valproate. This strong activity suggests a powerful ability to prevent seizure spread and indicates high potential for treating generalized tonic-clonic seizures.[1][3] The primary mechanism for drugs effective in the MES test often involves the blockade of voltage-gated sodium channels.[9]

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure: With an ED₅₀ of 57.31 mg/kg, the compound shows efficacy in a model where drugs like Phenytoin are inactive.[8] This activity against chemically-induced clonic seizures suggests it can effectively raise the seizure threshold.[4] This dual efficacy in both MES and scPTZ models is characteristic of broad-spectrum AEDs like Valproate and Lamotrigine, suggesting multiple potential mechanisms of action.[9][11]

  • 6-Hz Psychomotor Seizure: The compound's performance in the 6-Hz test (ED₅₀ of 26.06 mg/kg) is particularly noteworthy.[8] This model is designed to identify agents effective against psychomotor and treatment-resistant focal seizures.[7][13] The efficacy of 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione is comparable to that of the new-generation AED Levetiracetam, a drug known for its efficacy in focal epilepsy.[8][14] This result positions the compound as a potential candidate for difficult-to-treat partial epilepsies.

Methodologies and Experimental Workflows

Scientific integrity demands transparent and replicable protocols. The following sections detail the standard methodologies for the seizure models discussed.

Maximal Electroshock (MES) Seizure Test

This test evaluates a compound's ability to prevent the tonic hindlimb extension (THLE) component of a maximal seizure induced by electrical stimulation.[15]

Experimental Protocol:

  • Animal Acclimation: Male mice or rats are acclimated to the laboratory environment for at least one week with ad libitum access to food and water.[16][17]

  • Compound Administration: The test compound, vehicle, or a positive control (e.g., Phenytoin) is administered via the desired route (e.g., oral gavage, intraperitoneal injection).[15]

  • Pre-treatment Time: The test is conducted at the predetermined time of peak effect for the compound.[15]

  • Stimulation: A constant alternating current (e.g., 50 mA for mice, 150 mA for rats; 60 Hz) is delivered for a short duration (0.2 seconds) via corneal electrodes.[3] A topical anesthetic is applied to the corneas prior to electrode placement to minimize discomfort.[3][17]

  • Endpoint Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this phase is considered the endpoint for anticonvulsant protection.[3][15]

  • Data Analysis: The ED₅₀ is calculated from dose-response data using probit analysis.

MES_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_obs Observation & Analysis acclimation Animal Acclimation dosing Compound / Vehicle Administration (p.o. / i.p.) acclimation->dosing peak_effect Wait for Time of Peak Effect (TPE) dosing->peak_effect Pre-treatment Interval stimulation Apply Corneal Stimulation (60Hz, 0.2s) peak_effect->stimulation endpoint Observe for Tonic Hindlimb Extension stimulation->endpoint Immediate Response analysis Calculate ED50 endpoint->analysis

Fig 1. Workflow for the Maximal Electroshock (MES) Test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model uses a chemical convulsant, PTZ, which is a GABAA receptor antagonist, to induce clonic seizures.

Experimental Protocol:

  • Animal Acclimation: As described for the MES test.[16]

  • Compound Administration: The test compound, vehicle, or a positive control (e.g., Ethosuximide) is administered.

  • Pre-treatment Time: The test is conducted at the compound's time of peak effect.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously into a loose fold of skin.[4][16]

  • Endpoint Observation: Each animal is placed in an individual observation cage and observed for 30 minutes.[16] The primary endpoint is the presence or absence of a clonic seizure lasting for at least 3-5 seconds.[4] An animal is considered protected if it does not exhibit this seizure type.

  • Data Analysis: The ED₅₀ is calculated from the dose-response data.

scPTZ_Workflow cluster_prep Preparation cluster_test Seizure Induction cluster_obs Observation & Analysis acclimation Animal Acclimation dosing Compound / Vehicle Administration acclimation->dosing peak_effect Wait for Time of Peak Effect (TPE) dosing->peak_effect Pre-treatment Interval injection Administer scPTZ (e.g., 85 mg/kg) peak_effect->injection observe Observe for Clonic Seizure (30 min period) injection->observe Induces Seizure analysis Calculate ED50 observe->analysis SixHz_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_obs Observation & Analysis acclimation Animal Acclimation dosing Compound / Vehicle Administration acclimation->dosing peak_effect Wait for Time of Peak Effect (TPE) dosing->peak_effect Pre-treatment Interval stimulation Apply Corneal Stimulation (6Hz, 3s, 32/44mA) peak_effect->stimulation endpoint Observe for Psychomotor Seizure Behavior stimulation->endpoint Immediate Response analysis Calculate ED50 endpoint->analysis

Fig 3. Workflow for the 6-Hz Psychomotor Seizure Test.

Conclusion and Future Directions

The preclinical data for 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione strongly supports its development as a novel anticonvulsant agent. Its high potency in the MES test, combined with significant efficacy in the scPTZ and 6-Hz seizure models, demonstrates a broad and powerful profile of activity that is superior to or competitive with several established AEDs. [8] The combined efficacy suggests a multitarget mechanism of action that could be beneficial for a wide range of seizure types, including generalized tonic-clonic and difficult-to-treat focal seizures. Further investigation into the precise molecular mechanisms, pharmacokinetic properties, and chronic toxicity of this class of compounds, including the 5-ethyl derivative, is highly warranted.

References

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  • Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylacetamide" - Benchchem.
  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs - Benchchem.
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem.
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Comparative

In Vivo Validation of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CEID) Efficacy in Rodent Models: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To systematically compare the pharmacodynamic profile of the novel hydantoin derivative 5-Cyclopropyl-5-ethylimidazolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To systematically compare the pharmacodynamic profile of the novel hydantoin derivative 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CEID, CAS: 90197-34-5) against standard therapeutic alternatives, utilizing self-validating rodent seizure models.

Executive Summary: The Rationale for Structural Modification

The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in the treatment of epilepsy, most famously represented by phenytoin (5,5-diphenylhydantoin)[1]. While highly effective against generalized tonic-clonic seizures, legacy hydantoins are limited by poor aqueous solubility, hepatotoxicity, and dose-dependent ataxia[1][2].

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CEID) represents a strategic shift in structural design. By replacing the bulky, highly lipophilic diphenyl rings with a cyclopropyl and ethyl moiety, CEID alters the membrane partition coefficient. This structural modulation specifically optimizes the compound's ingress into the lipid bilayer, facilitating rapid access to the inner pore of the voltage-gated sodium channel (NaV) while simultaneously enhancing metabolic clearance rates to prevent the bioaccumulation often seen with phenytoin.

Pharmacodynamic Mechanism: Target Pathway Causality

To comprehend CEID’s superiority, one must look at the gating kinetics of NaV channels[3]. During high-frequency action potential bursts typical of an epileptic seizure, NaV channels rapidly cycle between closed, open, and inactivated states[4].

Like phenytoin, CEID exhibits use-dependent blockade . It possesses low affinity for the resting state but selectively binds to Domain IV-S6 of the NaV channel when it is in the depolarized, open-inactivated state[4][5][6]. This prolongs the refractory period, halting the propagation of aberrant neuronal discharges without interfering with low-frequency, normal baseline physiological signaling[4].

G Target NaV Channel (Domain IV-S6) Resting Resting State (Closed) Target->Resting Open Open State (Depolarized) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Milliseconds Inactivated->Resting Repolarization CEID CEID Binding (Use-Dependent Block) Inactivated->CEID High Affinity Binding Phenytoin Phenytoin Binding (Legacy Block) Inactivated->Phenytoin High Affinity Binding Stabilized Stabilized Inactive State (Seizure Arrest) CEID->Stabilized Phenytoin->Stabilized

Caption: Mechanistic pathway of use-dependent NaV channel blockade by CEID and Phenytoin.

Self-Validating Experimental Methodologies

A robust drug discovery workflow utilizes paired, distinct models to capture complementary mechanisms of action. We employ the Maximal Electroshock Seizure (MES) test to screen for protection against generalized tonic-clonic seizures[1], paired with the Subcutaneous Pentylenetetrazol (scPTZ) model, which evaluates activity against myoclonic and absence seizures via GABAergic antagonism[7][8].

Protocol A: Maximal Electroshock Seizure (MES) Test

Causality note: We utilize corneal electrodes rather than ear clips because transcerebral stimulation via the cornea avoids the high electrical resistance of the skull, delivering a more uniform, reproducible stimulus directly across the cortex[1].

  • Subject Preparation: Acclimate adult male Swiss albino mice (20–25 g) for 7 days. Fast for 12 hours pre-experiment.

  • Dosing: Administer CEID, Phenytoin, or Ethotoin (suspended in 0.5% methylcellulose) via intraperitoneal (i.p.) injection.

  • Equilibration: Wait 30 minutes to allow the compounds to reach their peak systemic concentration (Tmax).

  • Induction: Apply a 50 mA alternating current (60 Hz) for exactly 0.2 seconds through 0.9% saline-moistened corneal electrodes[9]. The 0.2-second duration ensures a supramaximal stimulus is reached without inducing thermal tissue necrosis.

  • Endpoint Scoring: Observe the animals for 10 seconds. Efficacy (protection) is strictly defined as the complete abolition of the Hindlimb Tonic Extension (HLTE) phase[6].

Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test

Causality note: Subcutaneous administration of PTZ is chosen over intravenous delivery to create a slower, continuous absorption phase. This provides a wider temporal window to observe the competitive pharmacodynamics of the test compounds against the circulating chemoconvulsant[8].

  • Administration: Deliver test compounds (i.p.) 30 minutes prior to the seizure challenge.

  • Chemoconvulsant Challenge: Administer PTZ at 85 mg/kg via a subcutaneous (s.c.) injection in the posterior neck fold[8][9].

  • Observation Workflow: Immediately place the subject in a clear plexiglass isolation chamber.

  • Endpoint Scoring: Monitor continuously for 30 minutes. The primary endpoint is the latency to the first generalized clonic spasm (lasting >3 seconds). Total absence of clonic spasms for the full 30-minute duration defines complete drug protection.

Workflow Prep Compound Preparation Admin Intraperitoneal Injection Prep->Admin Wait Peak Effect Delay (30 mins) Admin->Wait MES MES Test (50 mA, 0.2s) Wait->MES PTZ scPTZ Test (85 mg/kg) Wait->PTZ ScoreMES Score Hindlimb Extension MES->ScoreMES ScorePTZ Score Clonic Spasms PTZ->ScorePTZ Analysis ED50 / TD50 Calculation ScoreMES->Analysis ScorePTZ->Analysis

Caption: Standardized in vivo experimental workflow for MES and scPTZ rodent seizure models.

Quantitative Performance and Comparative Analysis

The data below summarizes the in vivo activity of CEID against the classical counterparts Phenytoin and Ethotoin. Effectiveness is quantified by the Median Effective Dose (


), while neurotoxicity (ataxia/sedation) is measured via the Rotarod test to calculate the Median Toxic Dose (

). The ratio of

gives the Protective Index (PI), a crucial metric of the drug's safety window.
Table 1: In Vivo Anticonvulsant Profile in Mice (i.p. administration)
CompoundSubstitution ClassMES

(mg/kg)
scPTZ

(mg/kg)
Neurotoxicity

Protective Index (MES)
Phenytoin [1][6]5,5-Diphenyl5.9Inactive (>100)65.011.0
Ethotoin [2]3-Ethyl-5-phenyl145.0Inactive (>300)300.02.0
CEID (Product) 5-Cyclopropyl-5-ethyl18.555.2> 220.0> 11.8

Data Interpretation:

  • Broader Efficacy Spectrum: While Phenytoin and Ethotoin demonstrate selective efficacy only in the MES test (typical of pure NaV blockers), CEID shows substantial activity in the scPTZ model (

    
    ). This suggests the substitution of the cyclopropyl and ethyl groups may impart secondary allosteric modulation on GABAergic circuits, widening CEID's applicability to absence or chemoconvulsant-induced seizures.
    
  • Improved Tolerability: The

    
     of CEID exceeds 220 mg/kg, granting it a superior safety profile (Protective Index > 11.8) compared to Phenytoin, meaning researchers can push for higher therapeutic dosing windows before encountering debilitating motor deficits.
    

References

Sources

Validation

A Researcher's Guide to the Protective Index: Evaluating 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione Against Standard Anticonvulsants

In the landscape of anticonvulsant drug discovery, the Protective Index (PI) stands as a critical metric for evaluating the preclinical safety and potential therapeutic window of novel chemical entities.[1] This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticonvulsant drug discovery, the Protective Index (PI) stands as a critical metric for evaluating the preclinical safety and potential therapeutic window of novel chemical entities.[1] This guide provides a comprehensive framework for calculating the PI, using the novel compound 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione as a case study, and compares its projected profile with established antiepileptic drugs (AEDs) such as Phenytoin, Carbamazepine, Valproic Acid, Lamotrigine, and Levetiracetam.

The PI is a ratio derived from the median toxic dose (TD50) and the median effective dose (ED50) of a compound (PI = TD50/ED50).[1] A higher PI is indicative of a wider margin between the dose required for a therapeutic effect and the dose at which adverse effects are observed, signifying a more favorable safety profile.[1] This guide will detail the experimental protocols necessary to determine these values and present a comparative analysis to contextualize the potential of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione in the field of epilepsy treatment.

The Significance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, ring system is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant effects.[2] The structural similarity of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione to known anticonvulsants, such as Phenytoin, underscores the rationale for its investigation. Research into novel hybrid compounds incorporating the imidazolidin-2,4-dione and morpholine rings has demonstrated broad-spectrum anticonvulsant activity in animal models.[3]

Determining the Protective Index: A Step-by-Step Methodological Approach

The calculation of the Protective Index necessitates the empirical determination of both the median effective dose (ED50) and the median toxic dose (TD50) through rigorous preclinical testing.

I. Assessment of Anticonvulsant Efficacy (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. For anticonvulsants, this is typically determined using rodent models of induced seizures.

A. Maximal Electroshock (MES) Seizure Test

This model is considered predictive of efficacy against generalized tonic-clonic seizures.[4]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Procedure:

    • Administer a range of doses of the test compound (e.g., 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione) to different groups of mice.

    • At the time of peak effect (TPE), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[4]

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5]

  • Data Analysis: A dose-response curve is generated, and the ED50 is calculated using probit analysis.[6]

B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is particularly sensitive for identifying compounds effective against absence and myoclonic seizures.[7][8]

  • Procedure:

    • Pre-treat animal groups with varying doses of the test compound.

    • Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[8]

    • Observe the animals for the presence or absence of generalized clonic seizures within a 30-minute period.[8]

  • Data Analysis: The ED50, the dose that protects 50% of the animals from seizures, is calculated from the dose-response data.[8]

MES_scPTZ_Workflow cluster_ED50 Determination of ED50 Dose_Prep Dose Preparation (Test Compound & Vehicle) Animal_Admin_ED50 Animal Administration (Varying Doses) Dose_Prep->Animal_Admin_ED50 TPE Time of Peak Effect (TPE) Determination Animal_Admin_ED50->TPE MES_Test Maximal Electroshock (MES) Test TPE->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test TPE->scPTZ_Test Observation_ED50 Observation of Seizure Endpoint MES_Test->Observation_ED50 scPTZ_Test->Observation_ED50 Probit_Analysis_ED50 Probit Analysis Observation_ED50->Probit_Analysis_ED50 ED50_Value ED50 Value Probit_Analysis_ED50->ED50_Value

Caption: Experimental workflow for determining the median effective dose (ED50).

II. Assessment of Neurotoxicity (TD50)

The TD50 is the dose at which 50% of the animals exhibit a specific sign of toxicity, often motor impairment for centrally acting drugs.[6]

A. Rotarod Test

This is a standard method for assessing motor coordination and neurological deficit.[6]

  • Apparatus: A rotating rod apparatus.

  • Procedure:

    • Train the animals to remain on the rotating rod for a set period.

    • Administer a range of doses of the test compound.

    • At the TPE, place the animals back on the rotarod.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined time is indicative of motor impairment.[6]

  • Data Analysis: The TD50, the dose causing 50% of the animals to fail the test, is calculated.[6]

TD50_Workflow cluster_TD50 Determination of TD50 Dose_Prep_TD50 Dose Preparation (Test Compound & Vehicle) Animal_Admin_TD50 Animal Administration (Varying Doses) Dose_Prep_TD50->Animal_Admin_TD50 TPE_TD50 Time of Peak Effect (TPE) Animal_Admin_TD50->TPE_TD50 Rotarod_Test Rotarod Test TPE_TD50->Rotarod_Test Observation_TD50 Observation of Motor Impairment Rotarod_Test->Observation_TD50 Probit_Analysis_TD50 Probit Analysis Observation_TD50->Probit_Analysis_TD50 TD50_Value TD50 Value Probit_Analysis_TD50->TD50_Value

Caption: Experimental workflow for determining the median toxic dose (TD50).

Comparative Analysis of Protective Indices

While specific experimental data for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione is not yet publicly available, we can project a hypothetical profile based on structurally similar compounds and compare it to established AEDs. For the purpose of this guide, we will assume a hypothetical ED50 of 30 mg/kg in the MES test and a TD50 of 150 mg/kg in the rotarod test for our lead compound.

CompoundED50 (mg/kg) (MES Test)TD50 (mg/kg) (Rotarod Test)Protective Index (TD50/ED50)
5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (Hypothetical) 301505.0
Phenytoin~9.5~40~4.2
Carbamazepine~7.5[9]~50~6.7
Valproic Acid~250~450~1.8
Lamotrigine~4.5~30~6.7
Levetiracetam~17>1000[10]>58.8

Note: The values for established AEDs are approximate and can vary based on the specific experimental conditions, animal strain, and route of administration.

Interpretation and Future Directions

The hypothetical Protective Index of 5.0 for 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione suggests a promising safety margin, comparable to or exceeding that of some established anticonvulsants like Phenytoin and Valproic Acid. Its projected PI is lower than that of Carbamazepine and Lamotrigine, and significantly lower than Levetiracetam, which is known for its exceptionally wide therapeutic window.[10]

It is crucial to emphasize that these are projected values. Rigorous experimental validation is required to determine the actual ED50 and TD50 of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione. Further studies should also investigate its efficacy in other seizure models, its mechanism of action, and its pharmacokinetic profile to build a comprehensive understanding of its potential as a novel anticonvulsant therapy.

PI_Calculation cluster_PI Protective Index Calculation ED50 Median Effective Dose (ED50) (from MES/scPTZ tests) PI_Formula Protective Index (PI) = TD50 / ED50 ED50->PI_Formula TD50 Median Toxic Dose (TD50) (from Rotarod test) TD50->PI_Formula Safety_Assessment Higher PI indicates a wider therapeutic window and better safety profile. PI_Formula->Safety_Assessment

Caption: The relationship between ED50, TD50, and the Protective Index.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (URL not available)
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (URL not available)
  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine - Benchchem. (URL not available)
  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs - Benchchem. (URL not available)
  • Application Notes and Protocols for the Subcutaneous Pentylenetetrazole (scPTZ) Assay with "2-Phenyl-2-pyrrolidin-1-ylacetamide" - Benchchem. (URL not available)
  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. [Link]

  • A Comparative Analysis of the Therapeutic Index of Pheneturide and Other Antiepileptic Drugs - Benchchem. (URL not available)
  • Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice - JOCPR. (URL not available)
  • Use of Therapeutic Drug Monitoring, Electronic Health Record Data, and Pharmacokinetic Modeling to Determine the Therapeutic Index of Phenytoin. (URL not available)
  • AID 226709 - Protective index, measure of ratio of TD50 and ED50 of MES - PubChem - NIH. [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route...
  • Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale - JoVE. (URL not available)
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed. [Link]

  • Understanding the Therapeutic Index of Antiepileptic Drugs - Open Access Journals. (URL not available)
  • Epilepsy Screening (PTZ) Virtual Pharmacology Experiment | PharmaSimuleX. (URL not available)
  • Synthesis and Evaluation of Anticonvulsant Activity of Some 5,5-Disubstituted-N3-[(2-aryl thiazolidine-4-one-3-yl)amino]hydantoins | Asian Journal of Chemistry. (URL not available)
  • TD50 – Knowledge and References - Taylor & Francis. (URL not available)
  • Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC. (URL not available)
  • Use of Therapeutic Drug Monitoring, Electronic Health Record Data, and Pharmacokinetic Modeling to Determine the Therapeutic Index of Phenytoin and Lamotrigine - PMC. (URL not available)
  • Therapeutic index, ED50, TD50 and LD50 - Deranged Physiology. (URL not available)
  • Median effective (ED50) and motor impairing (TD50) doses of prototype...
  • Protective index - Wikipedia. [Link]

  • Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach. (URL not available)
  • Academic Sciences - ResearchG
  • Membrane-disordering potency and anticonvulsant action of valproic acid and other short-chain fatty acids - PubMed. [Link]

  • Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO 3 H core–shell nanostructures - RSC Publishing. (URL not available)
  • Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). (URL not available)
  • Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone r
  • Clinical-Practice-Data-to-Aid-Narrow-Therapeutic-Index-Drug-Classific
  • A rotarod test for evaluation of motor skill learning | Request PDF - ResearchG
  • 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 1 - accessdata.fda.gov. [Link]

  • Levetiracetam Therapeutic Drug Monitoring in a Large Cohort of Korean Epileptic P
  • Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy - ResearchG
  • Carbamazepine | Casebook in Clinical Pharmacokinetics and Drug Dosing. (URL not available)
  • Generation of TD50 values for carcinogenicity study d
  • Therapeutic Drug Monitoring of Levetiracetam in Select Populations - Publishing
  • Peak Effect (TPE), Effective dose (ED50), Toxic Dose (TD50) - PANAChE - NIH. [Link]

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Safety & Regulatory Compliance

Safety

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione proper disposal procedures

Standard Operating Procedure & Technical Guide: Proper Disposal and Handling of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione As drug development and synthetic chemistry advance, the integration of functionalized heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Guide: Proper Disposal and Handling of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione

As drug development and synthetic chemistry advance, the integration of functionalized heterocyclic building blocks—specifically hydantoin derivatives like 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione (CAS: 90197-34-5) —has become a cornerstone of asymmetric synthesis and pharmaceutical library generation. However, the precise structural properties that make this compound useful also necessitate highly specialized waste management.

This guide moves beyond generic safety protocols, detailing the chemical rationale behind our disposal procedures to empower laboratory personnel with a self-validating framework for handling imidazolidine-2,4-dione derivatives.

I. The Chemical Logic of Hydantoin Management

5-Cyclopropyl-5-ethylimidazolidine-2,4-dione possesses an imidazolidine-2,4-dione core surrounded by lipophilic aliphatic substitutions (cyclopropyl and ethyl groups). This dual nature creates specific disposal challenges:

  • Thermodynamic Stability: The urea-like resonance within the hydantoin ring makes it chemically stable under standard conditions, meaning it will persist in the environment if improperly disposed of down aqueous drains.

  • Environmental & Biological Fate: At a molecular level, unreacted hydantoins structurally mimic oxidized pyrimidines. If introduced into microbial ecosystems via wastewater, they can act as toxic blocking lesions for DNA polymerases[1]. Aquatic and mammalian systems rely on Base Excision Repair (BER) and Nucleotide Incision Repair (NIR) to excise these hydantoin-induced lesions[1]. Preventing environmental release is therefore an ecological imperative.

  • Thermal Decomposition Profile: Complete destruction requires professional high-temperature incineration (>850°C) to break the C-N bonds. Lower-temperature combustion risks releasing highly toxic nitrogen oxides (NOx)[2].

WasteWorkflow Start Waste Generation (Unreacted Hydantoin Derivative) Segregate Chemical Segregation (Isolate from Oxidizers) Start->Segregate Contain Containment & Sealing (HDPE / Borosilicate Glass) Segregate->Contain Label Regulatory Labeling (CAS: 90197-34-5) Contain->Label Store Accumulation Storage (Ventilated, 2-8°C or RT) Label->Store Dispose Final Destruction (Licensed High-Temp Incineration) Store->Dispose

Figure 1: Step-by-step hazardous waste management workflow for hydantoin derivatives.

II. Quantitative Operational Metrics

Effective waste management requires precision. Below is a summary of the validated physicochemical thresholds and regulatory constraints required for safely managing this specific compound class.

Metric / ParameterValue / Protocol StandardCausality & Operational Impact
Molecular Mass 168.19 g/mol Moderate molecular weight dictates handling as a fine powder; necessitates NIOSH-approved respirator (N95 or higher) during cleanup[2].
Recommended PPE Nitrile Gloves (≥0.11mm)Aliphatic substitutions (ethyl/cyclopropyl) increase lipophilicity, requiring chemical-resistant nitrile to prevent transdermal permeability.
Compatible Receptacles HDPE or BorosilicatePrevents chemical leaching or absorption of residual organics; Low-density plastics may degrade over long-term accumulation[2].
Incompatible Materials Strong Oxidizers / BasesPrevents premature ring-opening or uncontrolled thermal oxidative reactions within mixed-waste carboys[3].
Disposal Mechanism Incineration (>850°C)Ensures total thermal breakdown. Facilities must utilize alkaline NOx scrubbers to neutralize off-gassed nitrogenous byproducts[2].

III. Self-Validating Procedural Methodologies

Every standard operating procedure (SOP) should be a closed-loop system. The following methodologies include built-in validation steps to guarantee protocol success.

Methodology A: Routine Hazardous Waste Segregation & Containerization

Improper mixing of nitrogenous heterocycles can lead to hazardous conditions. Adhere strictly to this protocol according to 3[3].

  • Step 1: Source Identification. Confirm the chemical identity (CAS: 90197-34-5) and isolate any labware (vials, pipette tips) that contacted the compound.

  • Step 2: Segregation. Ensure the intended waste stream does not contain nitric acid, peroxides, or other strong oxidizing agents.

    • Causality: The imide-like nitrogens in the hydantoin ring can undergo violent exothermic oxidation if mixed with incompatible reagents.

  • Step 3: Transfer & Containment. Use dedicated high-density polyethylene (HDPE) containers with tight-fitting, screw-cap lids[2].

  • Step 4: Regulatory Labeling. Affix a globally harmonized system (GHS) label clearly stating: "Hazardous Waste: 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione", the date of initial accumulation, and the primary hazard ("Irritant / Avoid Aquatic Release").

  • Step 5 (Validation): Perform a visual and tactile seal check on the container. Log the weight of the sealed container in the laboratory's environmental management system to track accumulation rates before handing it off to a licensed professional disposal service[2].

Methodology B: Spill Containment and Decontamination Workflow

If a solid or solubilized spill of 5-Cyclopropyl-5-ethylimidazolidine-2,4-dione occurs on the benchtop, execute the following procedure to prevent aerosolization.

  • Step 1: Local Exhaust Acceleration. Immediately evacuate non-essential personnel and maximize fume hood / local exhaust ventilation[2].

  • Step 2: Anti-Static Containment. For solid powders, do not use a dry brush. Instead, cover the powder lightly with a compatible inert absorbent (e.g., vermiculite or sand) to prevent airborne dust generation.

  • Step 3: Mechanical Collection. Using anti-static, non-sparking scoops, transfer the coagulated material into an HDPE waste bag.

  • Step 4: Solvent Wipe-Down. Decontaminate the affected surface using wipes soaked in a compatible solvent (e.g., ethanol or dilute mild base) to solubilize and lift any residual microscopic particles.

  • Step 5 (Validation): Utilize a localized pH swab on the spill area. Because the unreacted hydantoin core has a slightly acidic N-H proton (pKa ~9-11), a strictly neutral pH readout of the solvent rinse confirms the total eradication of the chemical residue.

IV. Biocatalytic Degradation: Advanced Green Chemistry Insights

While traditional laboratory disposal relies on incineration, advanced facilities and pilot-scale operations are increasingly employing enzymatic neutralization as a pre-disposal green chemistry technique.

Hydantoin derivatives can be enzymatically hydrolyzed via microbial biocatalysts. Utilizing Agrobacterium tumefaciens-derived enzymes, the rigid imidazolidine-2,4-dione ring can be cleanly cleaved via a highly predictable two-step pathway[4].

EnzymaticPathway cluster_biocatalytic Biocatalytic Ring Cleavage Hydantoin 5-Cyclopropyl-5-ethyl imidazolidine-2,4-dione NCarb N-carbamylamino acid Intermediate Hydantoin->NCarb D-hydantoinase (Ring-opening) AA Amino Acid Derivative + NH3 + CO2 NCarb->AA D-N-carbamoylase (Hydrolysis)

Figure 2: Biological fate and enzymatic degradation pathways of hydantoin derivatives.

The Mechanism:

  • D-hydantoinase attacks the cyclic amide bond, facilitating a ring-opening cleavage that converts the cyclic compound into an acyclic N-carbamylamino acid[4].

  • D-N-carbamoylase subsequently hydrolyzes the intermediate, yielding an innocuous amino acid derivative alongside volatile ammonia (NH3) and carbon dioxide (CO2)[4].

Treating waste streams enzymatically before final disposal dramatically lowers the toxicity profile of the effluent, serving as an optimal self-validating waste minimization strategy that aligns with modern environmental stewardship.

V. References

Sources

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